molecular formula C15H27NO4 B575804 Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate CAS No. 188792-70-3

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Cat. No.: B575804
CAS No.: 188792-70-3
M. Wt: 285.384
InChI Key: JLXSBKSGHPCYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSBKSGHPCYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693903
Record name 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188792-70-3
Record name 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (CAS 142851-03-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a specialized chemical entity. Publicly available experimental data is limited. This guide provides computed properties and a proposed synthetic pathway based on established chemical principles and data from structurally related analogs.

Core Compound Properties

Quantitative data for this compound is primarily derived from computational models due to the absence of extensive experimental validation in public literature. The table below summarizes these predicted properties alongside experimentally determined data for the structurally related and commercially available starting material, Ethyl 1-Boc-4-piperidinecarboxylate.

PropertyThis compound (Predicted)Ethyl 1-Boc-4-piperidinecarboxylate (Experimental)[1][2][3][4][5]
CAS Number Not assigned142851-03-4
Molecular Formula C₁₅H₂₇NO₄C₁₃H₂₃NO₄
Molecular Weight 285.38 g/mol 257.33 g/mol
Appearance Predicted: Colorless to light yellow oilColorless to light yellow, clear liquid
Boiling Point Predicted: >150 °C at reduced pressure120-135 °C at 0.5 mmHg
Density Predicted: ~1.03 g/mL1.046 g/mL at 25 °C
Refractive Index Predicted: ~1.46n20/D 1.458
Solubility Predicted: Soluble in organic solvents like ethanol, dichloromethane, ethyl acetate. Insoluble in water.Soluble in various organic solvents.
SMILES CCOC(=O)C1(CC)CCN(CC1)C(=O)OC(C)(C)CCCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
InChI Key Predicted: Not availableMYHJCTUTPIKNAT-UHFFFAOYSA-N

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available Ethyl 1-Boc-4-piperidinecarboxylate. The proposed pathway involves the deprotonation of the α-carbon to the ester, followed by alkylation with an ethylating agent.

Proposed Synthetic Pathway:

G cluster_reagents A Ethyl 1-Boc-4-piperidinecarboxylate B Intermediate Enolate A->B Deprotonation C This compound B->C Alkylation reagent1 LDA or NaHMDS in THF, -78 °C reagent2 Ethyl iodide or Ethyl triflate

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

  • Ethyl 1-Boc-4-piperidinecarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Ethyl iodide (EtI) or Ethyl trifluoromethanesulfonate (EtOTf)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA or NaHMDS (1.1 equivalents) in THF is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to facilitate the formation of the lithium or sodium enolate.

  • Alkylation: Ethyl iodide or ethyl triflate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2-3 hours, after which it is slowly warmed to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude oil is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow Diagram:

G start Dissolve starting material in anhydrous THF cool Cool to -78 °C start->cool deprotonate Add LDA/NaHMDS dropwise cool->deprotonate stir1 Stir for 1 hour at -78 °C deprotonate->stir1 alkylate Add ethylating agent dropwise stir1->alkylate stir2 Stir and warm to room temperature overnight alkylate->stir2 quench Quench with saturated NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine, dry, and concentrate extract->wash purify Purify by column chromatography wash->purify end Characterize pure product purify->end

Caption: Step-by-step experimental workflow.

Analytical Characterization (Predicted)

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.

TechniquePredicted Observations
¹H NMR The spectrum would show characteristic signals for the Boc group (a singlet at ~1.4 ppm, 9H), the ethyl ester (a quartet at ~4.1 ppm, 2H, and a triplet at ~1.2 ppm, 3H), and the newly introduced ethyl group at the 4-position (a quartet and a triplet). The piperidine ring protons would appear as complex multiplets in the region of 1.5-3.5 ppm.
¹³C NMR The spectrum would display signals for the carbonyls of the Boc group (~155 ppm) and the ester (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring, the ethyl ester, and the 4-ethyl group.
IR Spectroscopy Strong absorption bands would be expected for the C=O stretching of the carbamate (~1690 cm⁻¹) and the ester (~1730 cm⁻¹).
Mass Spectrometry The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 286.2, corresponding to the molecular formula C₁₅H₂₇NO₄.

Potential Applications in Drug Discovery

The 4,4-disubstituted piperidine scaffold is a valuable motif in medicinal chemistry, often found in biologically active compounds. The introduction of an ethyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Logical Relationship for Application:

G A This compound B Versatile Chemical Building Block A->B is a C Modification of Physicochemical Properties B->C allows for D Synthesis of Novel Bioactive Molecules C->D enabling E Drug Discovery Programs D->E for use in

References

Physical and chemical properties of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a polysubstituted heterocyclic compound featuring a piperidine core. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and two distinct substituents at the C4 position: an ethyl group and an ethyl carboxylate group. This quaternary substitution pattern makes it a valuable building block in medicinal chemistry and organic synthesis. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, and compounds like this, with their fixed stereochemistry at a quaternary center, are of significant interest for creating complex molecular architectures and exploring structure-activity relationships (SAR).[1][2]

This technical guide provides a summary of the known and predicted physical and chemical properties of this compound, outlines a plausible synthetic route, details standard experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Chemical and Physical Properties

Direct experimental data for this compound is not extensively available in public databases. The data presented below includes calculated properties based on its chemical structure and experimentally determined values for the closely related analogue, Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4), for comparative purposes. The presence of the additional ethyl group is expected to slightly increase the molecular weight, boiling point, and refractive index.

Chemical Identifiers
IdentifierValueSource
IUPAC Name 1-(tert-butyl) 4-ethyl 4-ethylpiperidine-1,4-dicarboxylateN/A (Predicted)
Molecular Formula C₁₅H₂₇NO₄Calculated
Molecular Weight 285.38 g/mol Calculated
CAS Number Not FoundN/A
Physical Properties
PropertyPredicted/Analog ValueNotes
Appearance Colorless to pale yellow oilPredicted based on analog
Boiling Point > 120-135 °C / 0.5 mmHgAnalog value; expected to be slightly higher
Density ~ 1.04 g/mL at 25 °CAnalog value; expected to be similar
Refractive Index ~ n20/D 1.458Analog value; expected to be slightly higher

Spectroscopic and Chemical Data (Predicted)

The following data is predicted based on the chemical structure of this compound and known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ) ppmMultiplicityNotes
¹H NMR ~ 4.1Quartet (q)-OCH₂ CH₃ (Ester)
~ 3.5 - 3.8Broad MultipletPiperidine ring protons adjacent to N (H2, H6)
~ 1.8 - 2.1MultipletPiperidine ring protons (H3, H5)
~ 1.6 - 1.8Quartet (q)-CH₂ CH₃ (C4-Ethyl)
~ 1.4Singlet (s)-C(CH₃)₃ (Boc group)
~ 1.2Triplet (t)-OCH₂CH₃ (Ester)
~ 0.8Triplet (t)-CH₂CH₃ (C4-Ethyl)
¹³C NMR ~ 175C=OEster carbonyl
~ 155C=OBoc carbonyl
~ 80-C (CH₃)₃Boc quaternary carbon
~ 60-OCH₂ CH₃Ester methylene
~ 45C4Piperidine quaternary carbon
~ 40C2, C6Piperidine carbons adjacent to N
~ 30-35C3, C5Piperidine carbons
~ 28-C(CH₃ )₃Boc methyls
~ 25-30-CH₂ CH₃C4-Ethyl methylene
~ 14-OCH₂CH₃ Ester methyl
~ 8-CH₂CH₃ C4-Ethyl methyl
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupDescription
~ 2975-2850C-HAlkane stretching
~ 1735C=OEster carbonyl stretch
~ 1690C=OCarbamate (Boc) carbonyl stretch[3]
~ 1250-1160C-OEster and carbamate C-O stretching
Mass Spectrometry (MS)
m/z ValueIonFragmentation Pathway
285[M]⁺Molecular Ion
229[M - C₄H₈]⁺Loss of isobutylene from Boc group
212[M - COOC₂H₅]⁺Loss of ethyl carboxylate radical
186[M - Boc]⁺Loss of Boc radical
57[C₄H₉]⁺tert-Butyl cation (characteristic of Boc group)

Logical and Experimental Workflows

The synthesis and characterization of this compound would typically follow the logical workflows outlined below.

logical_relationships Diagram 1: Key Properties of the Target Compound A Ethyl 1-Boc-4-ethyl-4- piperidine carboxylate B Chemical Identifiers A->B C Physical Properties A->C D Spectroscopic Data A->D E Synthesis & Reactivity A->E D1 NMR (¹H, ¹³C) D->D1 D2 IR D->D2 D3 Mass Spec D->D3

Caption: Logical overview of the compound's characterization data.

synthesis_workflow Diagram 2: Plausible Synthesis Workflow start Start: Ethyl 1-Boc-4- piperidinecarboxylate step1 Deprotonation at C4 (e.g., LDA, -78 °C) start->step1 1. Form Enolate step2 Alkylation with Ethyl Iodide (EtI) step1->step2 2. C-C Bond Formation workup Aqueous Workup & Extraction step2->workup 3. Quench Reaction purify Purification (Column Chromatography) workup->purify 4. Isolate Crude product Product: Ethyl 1-Boc-4-ethyl- 4-piperidinecarboxylate purify->product 5. Obtain Pure Product

Caption: A proposed synthetic route via C4 alkylation.

characterization_workflow Diagram 3: Experimental Characterization Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, COSY) sample->nmr Structural Info ms High-Resolution MS (HRMS) sample->ms Exact Mass ir FTIR Spectroscopy sample->ir Functional Groups purity Purity Analysis (HPLC/GC) sample->purity Purity Check confirm Structure & Purity Confirmed nmr->confirm ms->confirm ir->confirm purity->confirm

Caption: Standard workflow for structural and purity verification.

Experimental Protocols

The following sections describe standard methodologies for obtaining the physical and spectroscopic data required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the compound's solubility.

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquisition:

      • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

      • Acquire a ¹³C NMR spectrum. This requires more scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds).

      • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

    • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure (using ATR):

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Application: Place a small drop of the neat liquid compound directly onto the ATR crystal.

    • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

    • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

    • Analysis: Identify characteristic absorption bands corresponding to the C=O (ester and carbamate) and C-H bonds.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact molecular weight and confirm the elemental composition.[4]

  • Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, typically coupled with an Electrospray Ionization (ESI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ionization: Introduce the sample into the ESI source. A positive ionization mode is typically used for piperidine derivatives to form the protonated molecule [M+H]⁺.[4]

    • Analysis:

      • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

      • The instrument's software will calculate the exact mass of this ion to several decimal places.

    • Data Processing: Compare the measured exact mass to the theoretical mass calculated for the molecular formula C₁₅H₂₇NO₄ + H⁺. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.

    • Tandem MS (MS/MS): To further confirm the structure, the [M+H]⁺ precursor ion can be isolated and fragmented to observe characteristic product ions.[5]

Conclusion

This compound is a specialized chemical building block with significant potential in the synthesis of complex, biologically active molecules. While comprehensive experimental data is not widely published, its physical, chemical, and spectroscopic properties can be reliably predicted based on its structure and comparison to closely related analogs. The synthetic and analytical workflows presented in this guide provide a robust framework for its preparation and characterization in a research and development setting.

References

Nuclear Magnetic Resonance (NMR) Spectral Analysis of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimentally determined 1H and 13C NMR spectral data for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate did not yield specific results for this compound. The following guide provides a detailed analysis of a closely related and commercially available analog, Ethyl 1-Boc-4-piperidinecarboxylate (also known as tert-Butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate). This analog lacks the ethyl group at the 4-position of the piperidine ring. The information presented, including spectral data, experimental protocols, and structural diagrams, pertains to this analog and serves as a valuable reference for the spectroscopic analysis of similar 4-substituted piperidine scaffolds.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in pharmaceutical research and drug development, NMR is a cornerstone for structural elucidation, purity assessment, and quality control of synthesized compounds. This guide presents a comprehensive overview of the 1H and 13C NMR spectral data for Ethyl 1-Boc-4-piperidinecarboxylate, a common building block in medicinal chemistry.

Chemical Structure

The chemical structure of Ethyl 1-Boc-4-piperidinecarboxylate is illustrated below. The atom numbering is provided to facilitate the correlation of NMR signals with their corresponding nuclei.

Caption: Chemical structure of Ethyl 1-Boc-4-piperidinecarboxylate with atom numbering.

NMR Spectral Data

The 1H and 13C NMR spectral data for Ethyl 1-Boc-4-piperidinecarboxylate are summarized in the tables below. This data is critical for confirming the structure and purity of the compound.

¹H NMR Spectral Data

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
4.12Quartet (q)7.12H-OCH₂CH₃
3.89Broad Multiplet-2HH-2ax, H-6ax
2.85Broad Triplet (br t)-2HH-2eq, H-6eq
2.49Multiplet (m)-1HH-4
1.87Multiplet (m)-2HH-3ax, H-5ax
1.66Multiplet (m)-2HH-3eq, H-5eq
1.45Singlet (s)-9H-C(CH₃)₃
1.25Triplet (t)7.13H-OCH₂CH₃
¹³C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
175.1C=O (Ester)
154.7C=O (Boc)
79.5-C(CH₃)₃
60.3-OCH₂CH₃
43.5C-2, C-6
40.9C-4
28.4-C(CH₃)₃
28.2C-3, C-5
14.2-OCH₂CH₃

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for small organic molecules like Ethyl 1-Boc-4-piperidinecarboxylate.

Sample Preparation
  • Dissolution: Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for this compound due to its excellent dissolving power for non-polar to moderately polar organic molecules.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

  • Transfer: The resulting solution is transferred to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, it can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • ¹H NMR Parameters:

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is typical.

    • Pulse Width: A 30° or 90° pulse is used.

    • Acquisition Time: Typically 2-4 seconds.

  • ¹³C NMR Parameters:

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Decoupling: Proton decoupling is employed to simplify the spectrum to singlets for each carbon.

    • Relaxation Delay: A delay of 2-5 seconds is common.

Data Interpretation Workflow

The process of interpreting the NMR data to confirm the molecular structure follows a logical sequence.

NMR Data Interpretation Workflow cluster_H1 1H NMR Analysis cluster_C13 13C NMR Analysis A Acquire 1H and 13C NMR Spectra B Analyze 1H NMR Spectrum A->B C Analyze 13C NMR Spectrum A->C D Correlate 1H and 13C Data B->D B1 Chemical Shift (δ): Identify proton environments B->B1 B2 Integration: Determine proton ratios B->B2 B3 Multiplicity & J-coupling: Identify neighboring protons B->B3 C->D C1 Number of Signals: Identify unique carbons C->C1 C2 Chemical Shift (δ): Identify carbon types (sp3, sp2, C=O) C->C2 E Confirm Structure D->E

Caption: A generalized workflow for the interpretation of NMR spectral data.

Conclusion

This technical guide has provided a detailed overview of the 1H and 13C NMR spectral data for Ethyl 1-Boc-4-piperidinecarboxylate, a close analog of the requested this compound. The presented data tables, experimental protocols, and interpretation workflow offer a robust framework for the structural analysis of this and related piperidine-based compounds. For researchers in drug discovery and development, a thorough understanding and application of these NMR techniques are fundamental to ensuring the identity and quality of synthesized molecules.

Key Intermediates in the Synthesis of 4,4-Disubstituted Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,4-disubstituted piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds, including potent analgesics, antihistamines, and antipsychotics. The strategic introduction of two substituents at the C4 position of the piperidine ring allows for fine-tuning of pharmacological properties and the exploration of three-dimensional chemical space. This technical guide provides an in-depth overview of the key intermediates and synthetic strategies employed in the construction of these valuable molecules.

Core Intermediates: The Central Role of 4-Piperidones

The synthesis of 4,4-disubstituted piperidines predominantly proceeds through versatile 4-piperidone intermediates. These cyclic ketones serve as a linchpin, allowing for the sequential or concomitant introduction of various substituents at the 4-position. N-substituted 4-piperidones are particularly crucial, as the nature of the nitrogen substituent can influence the reactivity of the piperidone ring and is often an integral part of the final pharmacophore.

A common and efficient method for the synthesis of N-substituted 4-piperidones is the Dieckmann condensation of a diester precursor, which is itself formed from a primary amine and two equivalents of an acrylate ester.[1][2][3]

Synthetic Workflow for N-Substituted 4-Piperidones

Primary Amine Primary Amine Michael Addition Michael Addition Primary Amine->Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Michael Addition N,N-bis(β-propionate methyl ester) N,N-bis(β-propionate methyl ester) Michael Addition->N,N-bis(β-propionate methyl ester) Dieckmann Condensation Dieckmann Condensation N,N-bis(β-propionate methyl ester)->Dieckmann Condensation β-keto ester β-keto ester Dieckmann Condensation->β-keto ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation β-keto ester->Hydrolysis & Decarboxylation N-Substituted-4-piperidone N-Substituted-4-piperidone Hydrolysis & Decarboxylation->N-Substituted-4-piperidone

Caption: General workflow for the synthesis of N-substituted-4-piperidones.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of key N-substituted 4-piperidone intermediates using the Dieckmann condensation approach.

IntermediatePrimary AmineBaseSolventYield (%)Reference
1-Benzyl-4-piperidoneBenzylamineSodium metalToluene78.4[4]
1-Benzyl-4-piperidone4-Piperidone hydrochlorideK₂CO₃DMF89.3[4]
1-(2-Phenethyl)-4-piperidonePhenethylamineSodium t-butoxideXylene61[2]
1-(2-Phenethyl)-4-piperidonePhenethylamineSodium metalToluene72[3]

Key Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone

This protocol details the synthesis of 1-benzyl-4-piperidone from benzylamine and methyl acrylate via a Dieckmann condensation.[4][5]

Step 1: Michael Addition to form N,N-bis(β-propionate methyl ester)benzylamine

  • To a reactor containing 100 ml (0.917 mol) of benzylamine and 80 ml of methanol, a mixture of 238 ml (2.56 mol) of methyl acrylate and 120 ml of methanol is slowly added dropwise with stirring.

  • After the addition is complete, the mixture is maintained at room temperature for 12 hours and then heated to reflux for 5 hours.

  • After cooling, methanol and excess methyl acrylate are recovered under reduced pressure to yield N,N-bis(β-propionate methyl ester)benzylamine.

Step 2: Dieckmann Condensation

  • To a dry 250 mL three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

  • The mixture is stirred and heated to reflux. Then, 1 mL of anhydrous methanol is added, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester)benzylamine.

  • The reaction is refluxed for 6 hours. During reflux, the stirring speed is increased, and an additional 100 ml of anhydrous toluene is added in batches.

Step 3: Hydrolysis and Decarboxylation

  • After cooling to room temperature, the reaction mixture is extracted with 150 mL of 25% (w/w) hydrochloric acid solution.

  • The aqueous layer is refluxed in an oil bath for 5 hours.

  • The reaction mixture is cooled, and a 35% NaOH solution is added with stirring to neutralize the pH to approximately 8.5.

  • The product is extracted with ethyl acetate (3 x 100 ml). The combined organic layers are washed with saturated NaCl solution and dried over anhydrous magnesium sulfate.

  • Ethyl acetate is removed by distillation, and the residue is distilled under reduced pressure to afford 1-benzyl-4-piperidone as a light yellow oily liquid (Yield: 78.4%).[4]

Protocol 2: Synthesis of 4-Cyano-4-phenylpiperidine Hydrochloride

This intermediate is crucial for introducing a phenyl and a cyano group at the 4-position. The cyano group can be further elaborated, for instance, through a Grignard reaction.

Procedure:

  • A mixture of 151.2 g of a toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, 109 g of 50% aqueous sodium hydroxide solution, and 11.6 g of tetra-n-butylammonium hydrogen sulfate is prepared.

  • The sodium hydroxide solution is added over a period of twenty minutes.

  • The reaction mixture is heated at 85°C for four hours.

  • Following workup, 74.1 g (70% yield) of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride is obtained as a solid with a melting point of 261°-263°C.[6]

Diversification from 4-Piperidone Intermediates

Once the N-substituted-4-piperidone is synthesized, the 4-position can be functionalized through various reactions to introduce the desired disubstitution pattern.

Synthetic Workflow for 4,4-Disubstitution

N-Substituted-4-piperidone N-Substituted-4-piperidone Reductive Amination Reductive Amination N-Substituted-4-piperidone->Reductive Amination Aniline Aniline Aniline->Reductive Amination 4-Anilino-piperidine 4-Anilino-piperidine Reductive Amination->4-Anilino-piperidine Alkylation Alkylation 4-Anilino-piperidine->Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->Alkylation 4-Anilino-4-alkyl-piperidine 4-Anilino-4-alkyl-piperidine Alkylation->4-Anilino-4-alkyl-piperidine

References

The Alchemist's Guide to the Piperidine Ring: A Technical Review of Boc-Protection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Its prevalence underscores the critical need for robust and versatile synthetic methodologies to access functionalized piperidine derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step in many synthetic routes, enabling precise molecular manipulations by temporarily masking the reactivity of the piperidine nitrogen. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of Boc-protected piperidines, offering a comparative analysis of key strategies, detailed experimental protocols, and quantitative data to inform synthetic planning and execution.

Core Synthetic Strategies for Boc-Protected Piperidines

The synthesis of Boc-protected piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These approaches range from the direct protection of a pre-existing piperidine ring to the de novo construction of the heterocyclic system with subsequent or in-situ protection.

Direct N-Boc Protection of Piperidines

The most straightforward approach involves the direct reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc)₂O. This method is highly efficient for a wide range of substituted piperidines, provided the starting material is readily available.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Product Piperidine Substituted Piperidine BocPiperidine N-Boc-Protected Piperidine Piperidine->BocPiperidine Boc2O (Boc)2O, Base

Caption: Direct Boc protection of a piperidine ring.

Quantitative Data for Direct N-Boc Protection:

Starting MaterialBaseSolventReaction Time (h)Yield (%)Reference
4-HydroxypiperidineK₂CO₃Methanol6-1285 - quantitative[1][2]
4-Piperidinecarboxylic acidNaHCO₃/Na₂CO₃ bufferWater22High[3]
(S)-3-AminopiperidineTriethylamineDioxane/Water5-699[4]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [2]

  • Materials: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Potassium carbonate (K₂CO₃), Methanol.

  • Procedure:

    • To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in methanol.

    • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-4-hydroxypiperidine.

Reduction of N-Boc-piperidones

This two-step approach involves the initial formation of an N-Boc-piperidone, which is then reduced to the corresponding alcohol. This strategy is particularly useful for accessing hydroxylated piperidine derivatives.

cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction Piperidone 4-Piperidone Hydrochloride Hydrate BocPiperidone N-Boc-4-piperidone (in situ) Piperidone->BocPiperidone BocHydroxypiperidine N-Boc-4-hydroxypiperidine BocPiperidone->BocHydroxypiperidine BaseBoc2O Base, (Boc)2O ReducingAgent Reducing Agent

Caption: One-pot synthesis from 4-piperidone hydrochloride.

Quantitative Data for the Reduction of N-Boc-4-piperidone:

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium borohydride (NaBH₄)Methanol0 - RT2-4High[5]
Aluminum isopropoxideToluene/Isopropanol5024High[1]

Experimental Protocol: Reduction of N-Boc-4-piperidone with Sodium Borohydride [5]

  • Materials: N-Boc-4-piperidone, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve N-Boc-4-piperidone in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride portion-wise, ensuring the temperature remains controlled.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines offers a direct and atom-economical route to the piperidine core. The resulting piperidine can then be protected with a Boc group. Recent advances in catalysis, particularly with iridium and rhodium complexes, have enabled the hydrogenation of a wide range of functionalized pyridines with high chemoselectivity.[3][6][7][8][9][10][11][12][13][14][15][16]

cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Boc Protection Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine BocPiperidine N-Boc-Protected Piperidine Piperidine->BocPiperidine CatalystH2 Catalyst, H2 Boc2O (Boc)2O, Base

Caption: Synthesis via pyridine hydrogenation and Boc protection.

Quantitative Data for Catalytic Hydrogenation of Pyridines:

CatalystSubstrateSolventTemp. (°C)Pressure (bar H₂)Time (h)Yield (%)Reference
PtO₂Substituted PyridinesAcetic AcidRT50-70-82-96[12]
[Ir(ppy)(py)₂]PF₆Various PyridinesTHF25-80--High[3][6][7][8][10]
[Cp*RhCl₂]₂Pyridinium SaltsDCM/H₂O40-22up to 95[9][13][14][15]

Experimental Protocol: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines [3][6][7][8][10]

  • Materials: Substituted pyridine, Iridium catalyst (e.g., [Ir(ppy)(py)₂]PF₆), Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent), Solvent (e.g., THF).

  • Procedure:

    • In a suitable reactor, dissolve the substituted pyridine and the iridium catalyst in the solvent under an inert atmosphere.

    • Introduce the hydrogen source according to the specific protocol (e.g., pressurize with H₂ gas or add the transfer hydrogenation reagent).

    • Stir the reaction mixture at the specified temperature for the required time.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, carefully vent the reactor and work up the reaction mixture. This typically involves removal of the catalyst and solvent.

    • The resulting piperidine can be isolated as a salt and subsequently Boc-protected using standard procedures.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be employed to synthesize Boc-protected piperidines in several ways. One common approach is the reaction of a piperidone with an amine, followed by reduction and subsequent Boc protection if the nitrogen is not already protected. A more complex and powerful strategy is the double reductive amination of a dicarbonyl compound with an amine source to construct the piperidine ring.[17][18][19][20]

cluster_reactants Reactants cluster_cyclization Double Reductive Amination cluster_protection Boc Protection Dicarbonyl 1,5-Dicarbonyl Compound Piperidine Substituted Piperidine Dicarbonyl->Piperidine Amine Amine Source BocPiperidine N-Boc-Protected Piperidine Piperidine->BocPiperidine ReducingAgent Reducing Agent Boc2O (Boc)2O, Base

Caption: Double reductive amination for piperidine synthesis.

Quantitative Data for Reductive Amination:

Carbonyl ComponentAmine ComponentReducing AgentYield (%)Reference
N-Boc-piperidine-4-carbaldehydeMethylamineSodium triacetoxyborohydrideHigh[17]
N-Boc-piperidin-4-one3,4-dichloroaniline-72 (for the initial adduct)[18]
PentadialdoseAmmoniaH₂78[19]

Experimental Protocol: Reductive Amination of N-Boc-piperidine-4-carbaldehyde [17]

  • Materials: N-Boc-piperidine-4-carbaldehyde, Methylamine (40% in water), Sodium triacetoxyborohydride, Anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of N-Boc-piperidine-4-carbaldehyde in anhydrous DCM under an inert atmosphere, add methylamine.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional few hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Synthesis from Chiral Precursors

Enantiomerically pure Boc-protected piperidines can be synthesized from readily available chiral starting materials, such as amino acids. This approach allows for the construction of stereochemically defined piperidine rings.

cluster_steps Multi-step Synthesis LGlutamicAcid L-Glutamic Acid Diester Diester LGlutamicAcid->Diester Esterification BocDiester N-Boc Diester Diester->BocDiester Boc Protection Diol Diol BocDiester->Diol Reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation BocPiperidine Chiral N-Boc-3-aminopiperidine Derivative Ditosylate->BocPiperidine Cyclization Amine Amine

Caption: Synthesis of a chiral Boc-protected piperidine from L-glutamic acid.

Quantitative Data for Synthesis from L-Glutamic Acid: [21]

StepReagentsYield (%)
EsterificationThionyl chloride, MethanolQuantitative
Boc-protection(Boc)₂O, Triethylamine, DMAP92
ReductionSodium borohydride76
Tosylation & Cyclizationp-Toluenesulfonyl chloride, DMAP, Amine44-55 (overall)

Experimental Protocol: Key Steps in the Synthesis from L-Glutamic Acid [21]

  • N-Boc Protection of the Dimethyl Ester:

    • To a stirred solution of the dimethyl ester of glutamic acid in CH₂Cl₂ at 0°C, add triethylamine, (Boc)₂O, and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Quench with distilled water and extract with CH₂Cl₂.

    • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine, dry, and concentrate to obtain the N-Boc protected diester.

  • Reduction to the Diol:

    • The reduction of the N-Boc protected diester with sodium borohydride in methanol at room temperature yields the corresponding diol.

  • Cyclization to the Piperidine:

    • The diol is converted to a ditosylate using p-toluenesulfonyl chloride.

    • The crude ditosylate is then reacted with a primary amine to effect cyclization to the desired 3-(N-Boc-amino)piperidine derivative.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles. This cycloaddition reaction between an imine (dienophile) and a diene can provide rapid access to the piperidine core, which can be subsequently protected with a Boc group.[22][23][24][25]

cluster_cycloaddition Aza-Diels-Alder cluster_modification Further Steps Diene Diene Tetrahydropyridine Tetrahydropyridine Diene->Tetrahydropyridine [4+2] Cycloaddition Imine Imine Piperidine Piperidine Tetrahydropyridine->Piperidine Reduction Reduction (optional) BocPiperidine N-Boc-Protected Piperidine Piperidine->BocPiperidine BocProtection Boc Protection

Caption: Aza-Diels-Alder approach to Boc-protected piperidines.

Quantitative Data for Aza-Diels-Alder Reactions:

Quantitative data for aza-Diels-Alder reactions leading to Boc-protected piperidines is highly substrate-dependent. Yields can range from moderate to excellent, and the reaction can often be performed under mild conditions. In some cases, in-situ Boc protection of the cycloadduct is employed to facilitate isolation.[22]

Experimental Protocol: In-situ Aza-Diels-Alder and Boc Protection [22]

  • Materials: Diene, Formalin, Ammonium chloride, (Boc)₂O.

  • Procedure:

    • A solution of the diene, formalin, and saturated aqueous ammonium chloride is prepared.

    • The reaction mixture is stirred, often at a controlled temperature.

    • After the cycloaddition is deemed complete, (Boc)₂O is added to the reaction mixture to protect the newly formed piperidine nitrogen in situ.

    • The Boc-protected product is then extracted, and the organic layer is washed, dried, and concentrated.

    • Purification is typically performed by column chromatography.

Conclusion

The synthesis of Boc-protected piperidines is a well-established field with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern on the piperidine ring, the availability and cost of starting materials, the required stereochemistry, and the scale of the synthesis.

Direct Boc protection of existing piperidines and the reduction of N-Boc-piperidones are highly effective for simpler, commercially available scaffolds. For the de novo construction of the piperidine ring, catalytic hydrogenation of pyridines, particularly with modern iridium catalysts, offers excellent functional group tolerance. Reductive amination provides a flexible approach to a variety of substituted piperidines. For enantioselective syntheses, leveraging the chiral pool or employing asymmetric catalysis are powerful strategies. Finally, the aza-Diels-Alder reaction remains a cornerstone for the rapid construction of the piperidine core.

This guide has provided an overview of these key methodologies, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the design and execution of synthetic routes toward this critical class of molecules.

References

An In-depth Technical Guide to Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, systematically known by its IUPAC name 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate , is a heterocyclic organic compound featuring a piperidine core. The piperidine motif is a ubiquitous and vital scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and biologically active molecules.[1][2][3][4] This guide provides a comprehensive overview of the available technical data for this specific 4,4-disubstituted piperidine derivative, including its chemical properties, synthesis, and the broader context of its potential applications in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical supplier databases and computational predictions.

PropertyValue
IUPAC Name 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate
CAS Number 188792-70-3
Molecular Formula C₁₅H₂₇NO₄
Molecular Weight 285.38 g/mol
Predicted Boiling Point 345.9 ± 35.0 °C at 760 Torr
Predicted Density 1.038 ± 0.06 g/cm³ at 20 °C
Predicted Refractive Index 1.467

Synthesis and Experimental Protocols

A general workflow for the synthesis of such a compound is outlined below. This is a conceptual workflow and would require laboratory optimization.

G cluster_0 Conceptual Synthetic Workflow start Ethyl 1-Boc-4-piperidinecarboxylate step1 Deprotonation at C4 start->step1 Strong Base (e.g., LDA) step2 Alkylation with Ethyl Halide step1->step2 e.g., Ethyl Iodide step3 Work-up and Purification step2->step3 end This compound step3->end

Caption: A conceptual workflow for the synthesis of the target compound.

Note on Experimental Data: Detailed, publicly available experimental data such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy for this compound are limited. Researchers are advised to acquire and verify this data upon synthesis or acquisition of the compound.

Applications in Drug Development

The piperidine scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of pharmacological activities including analgesic, anticancer, antiviral, and antipsychotic properties.[2][4][5]

Role of the 4,4-Disubstituted Piperidine Moiety

The substitution at the 4-position of the piperidine ring is a common strategy in medicinal chemistry to modulate the pharmacological profile of a compound. The introduction of two substituents at this position, as seen in the target molecule, can have several important implications:

  • Conformational Restriction: The geminal disubstitution can lock the piperidine ring in a specific conformation, which can be crucial for optimizing binding to a biological target.

  • Modulation of Physicochemical Properties: The ethyl groups can influence properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Vectorial Exit from the Binding Pocket: The substituents can be oriented to interact with specific pockets of a receptor or enzyme, enhancing potency and selectivity.

A series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties, with several analogues demonstrating potency comparable to morphine.[6][7] This highlights the potential of this structural class in the development of new pain therapeutics.

The general importance of the piperidine scaffold in drug discovery can be visualized as a central hub connecting to various therapeutic areas.

G piperidine Piperidine Scaffold analgesics Analgesics piperidine->analgesics antipsychotics Antipsychotics piperidine->antipsychotics antihistamines Antihistamines piperidine->antihistamines calcium_channel_blockers Calcium Channel Blockers piperidine->calcium_channel_blockers anticancer Anticancer Agents piperidine->anticancer

Caption: The central role of the piperidine scaffold in various therapeutic areas.

Conclusion

This compound is a compound of interest for medicinal chemists and drug development professionals due to its 4,4-disubstituted piperidine core. While specific, in-depth experimental data and applications for this particular molecule are not extensively documented in publicly accessible scientific literature, the broader class of piperidine derivatives, and specifically 4,4-disubstituted piperidines, have demonstrated significant potential in the development of novel therapeutics, particularly in the area of analgesia. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery.

References

Navigating the Synthesis and Supply of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of specific, highly functionalized chemical scaffolds is a critical starting point for innovation. This technical guide addresses the commercial availability, synthesis, and potential applications of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, a specialized derivative of piperidine with significant potential in medicinal chemistry. While not a readily available stock item, this guide provides a comprehensive overview of its synthesis from commercially accessible precursors and contextualizes its relevance in modern drug discovery.

Commercial Landscape and Strategic Sourcing

Direct commercial suppliers for this compound are not prominent in standard chemical catalogs. However, the key precursor, 1-Boc-4-ethyl-4-piperidinecarboxylic acid , and related starting materials are available from various vendors, suggesting that the target compound can be acquired via custom synthesis. Researchers are advised to contact suppliers of advanced pharmaceutical intermediates for custom synthesis quotes.

One related compound, 1-Boc-4-ethylpiperidine-4-carboxamide, is listed by suppliers such as Hoffman Fine Chemicals, indicating the accessibility of the core 4-ethyl-4-substituted piperidine scaffold.

Physicochemical Data of Key Compounds

A summary of the key physicochemical properties for the target compound and its immediate precursor is provided below. Please note that as this compound is not a standard catalog item, some of its properties are estimated based on its structure.

Property1-Boc-4-ethyl-4-piperidinecarboxylic acidThis compound (Estimated)
Molecular Formula C₁₃H₂₃NO₄C₁₅H₂₇NO₄
Molecular Weight 257.33 g/mol 285.38 g/mol
CAS Number Not assignedNot assigned
Appearance White to off-white solidColorless to pale yellow oil
Solubility Soluble in methanol, chloroformSoluble in ethyl acetate, dichloromethane
Boiling Point Decomposes>200 °C at 760 mmHg
Melting Point Not availableNot applicable

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be efficiently achieved from commercially available starting materials. A proposed synthetic workflow is outlined below.

G cluster_0 Synthesis of this compound A Ethyl 1-Boc-4-piperidinecarboxylate B LDA, THF, -78 °C A->B Deprotonation C Ethyl Iodide B->C Alkylation D This compound C->D Product

A proposed synthetic workflow for this compound.

An alternative and often preferred route involves the esterification of the corresponding carboxylic acid.

Experimental Protocol: Esterification of 1-Boc-4-ethyl-4-piperidinecarboxylic acid

This protocol provides a general method for the ethyl esterification of the carboxylic acid precursor.

Materials:

  • 1-Boc-4-ethyl-4-piperidinecarboxylic acid

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with DMAP

  • Anhydrous dichloromethane (if using a coupling agent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure using Thionyl Chloride:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Boc-4-ethyl-4-piperidinecarboxylic acid in an excess of anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Role in Drug Discovery and Signaling Pathways

The 4,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry. The presence of two substituents at the 4-position can introduce conformational rigidity and provide vectors for interacting with biological targets. These scaffolds are integral to the development of modulators for a variety of signaling pathways implicated in numerous diseases.

G cluster_0 Drug Discovery Applications cluster_1 Potential Therapeutic Targets Scaffold This compound 4,4-Disubstituted Piperidine Core GPCRs GPCRs Scaffold->GPCRs Modulation of GPCR Signaling IonChannels Ion Channels Scaffold->IonChannels Blockade or Modulation of Ion Channels Enzymes Enzymes Scaffold->Enzymes Inhibition of Enzymatic Activity

The 4,4-disubstituted piperidine scaffold as a core for developing therapeutic agents.

Derivatives of 4,4-disubstituted piperidines have been investigated for their activity as:

  • Opioid Receptor Modulators: For the treatment of pain.

  • Ion Channel Blockers: In areas such as cardiovascular disease and neurological disorders.

  • Enzyme Inhibitors: For a wide range of therapeutic targets.

The ethyl ester and Boc-protected amine functionalities of this compound offer versatile handles for further chemical modification, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. The Boc-protecting group can be readily removed under acidic conditions to allow for N-functionalization, while the ethyl ester can be hydrolyzed or converted to other functional groups to explore structure-activity relationships.

Synonyms for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate like Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two key building blocks in medicinal chemistry and organic synthesis: Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate and Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate. These compounds are valuable scaffolds for the development of novel therapeutics, agrochemicals, and other fine chemicals.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical for research and development. The following tables summarize the primary identifiers and a comprehensive list of synonyms for the two featured piperidine derivatives.

Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

This monosubstituted piperidine is a widely used intermediate in the synthesis of more complex molecules.

IdentifierValue
IUPAC Name 1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate[1]
CAS Number 142851-03-4[1][2][3]
Molecular Formula C₁₃H₂₃NO₄[1][2][3]
Molecular Weight 257.33 g/mol [1][2][3]
Synonyms 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid ethyl ester, Ethyl 1-Boc-4-piperidinecarboxylate, 1-Boc-4-piperidinecarboxylic acid ethyl ester, 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate, Piperidine-1,4-dicarboxylic acid 1-tert-butyl 4-ethyl ester, Ethyl N-Boc-piperidine-4-carboxylate, Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate, N-(tert-Butoxycarbonyl)isonipecotate, N-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid ethyl ester, tert-Butyl 4-((ethoxy)carbonyl)piperidine-1-carboxylate[1][2][3][4]
This compound

This disubstituted piperidine offers a scaffold with an additional ethyl group at the 4-position, providing a different steric and electronic profile for drug design.

IdentifierValue
IUPAC Name 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate
CAS Number 188792-70-3[5]
Molecular Formula C₁₅H₂₇NO₄[5]
Molecular Weight 285.38 g/mol
Synonyms 1-boc-4-ethylpiperidine-4-carboxylic acid ethyl ester, ethyl n-boc-4-ethylpiperidine-4-carboxylate[5]

Physicochemical Properties

The physical and chemical properties of these compounds are essential for designing reaction conditions and formulations.

Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
PropertyValue
Appearance Colorless to light yellow, clear to slightly cloudy liquid[1]
Density 1.046 - 1.05 g/mL at 25 °C[1]
Boiling Point 120-135 °C at 0.5 mmHg; 140 °C at 0.098 mmHg[1]
Refractive Index n20/D 1.458 - 1.46[1]
Flash Point > 110 °C (> 230 °F) - closed cup
Storage Store at 2 - 8 °C[1]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful research.

Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

A common method for the synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate involves the N-protection of Ethyl 4-piperidinecarboxylate.

Materials:

  • Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Potassium bisulfate (KHSO₄) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 4-piperidinecarboxylate and triethylamine in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion of the reaction, wash the mixture sequentially with a potassium bisulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.

Characterization Data for Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

¹H NMR (600 MHz, CDCl₃): δ 4.12 (q, J = 7.2 Hz, 2H), 4.08-3.88 (m, 2H), 2.88-2.73 (m, 2H), 2.41 (tt, J = 10.9, 3.9 Hz, 1H), 1.89-1.81 (m, 2H), 1.64-1.56 (m, 2H), 1.43 (s, 9H), 1.23 (t, J = 7.2 Hz, 3H)[3].

Experimental and Synthesis Workflows

Visualizing the synthesis process can aid in understanding the chemical transformations.

Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

synthesis_workflow_1 start Ethyl 4-piperidinecarboxylate reagents Boc₂O, Et₃N DCM, 0 °C to RT start->reagents N-Boc Protection product Ethyl 1-(tert-butoxycarbonyl)- 4-piperidinecarboxylate reagents->product

Caption: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate.

Safety Information

Safe handling of chemicals is paramount in a laboratory setting.

Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate:

  • Signal Word: Danger

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

References

Methodological & Application

Application Notes and Protocols: Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific applications and detailed experimental protocols for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (CAS: 188792-70-3) is limited. The following application notes and protocols are based on the established roles of structurally related 4-substituted N-Boc-piperidine scaffolds in medicinal chemistry. The provided protocols are adapted from general procedures for similar compounds and should be optimized for specific research applications.

Introduction

This compound is a heterocyclic building block with significant potential in medicinal chemistry. Its rigid piperidine core, coupled with orthogonal protecting groups (Boc and ethyl ester), makes it a versatile scaffold for the synthesis of complex molecules with diverse therapeutic applications. The 4,4-disubstituted pattern can impart unique conformational constraints and metabolic stability to drug candidates. While specific examples for this exact molecule are not widely published, its structural motifs are found in various biologically active compounds.

Potential Therapeutic Applications

Based on the utility of analogous 4-substituted piperidine derivatives, this compound can serve as a key intermediate in the development of:

  • Analgesics: The piperidine scaffold is a core component of many opioid receptor modulators.

  • Antipsychotics and Antidepressants: Modification of the piperidine ring is a common strategy in the design of drugs targeting central nervous system (CNS) disorders.

  • Enzyme Inhibitors: The rigid structure can be elaborated to fit into the active sites of various enzymes. For instance, related compounds are used to prepare inhibitors of tumour necrosis factor alpha-converting enzyme.[1]

  • Ion Channel Modulators: Derivatives of similar structures have been investigated as sodium channel blockers for conditions like stroke.[1]

Physicochemical Properties

A summary of the available physicochemical data for this compound and a closely related analog is presented in Table 1.

PropertyThis compoundEthyl 1-Boc-4-piperidine carboxylate (Analog)
CAS Number 188792-70-3142851-03-4
Molecular Formula C₁₅H₂₇NO₄C₁₃H₂₃NO₄
Molecular Weight 285.38 g/mol 257.33 g/mol
Appearance Not specified (likely a colorless oil)Colorless oil[1]
Boiling Point Not specified120-135 °C at 0.5 mmHg
Density Not specified1.046 g/mL at 25 °C

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound.

4.1. General Synthesis of N-Boc-4-alkyl-4-piperidine carboxylates

A general synthetic route to obtain 4-substituted N-Boc piperidines involves the alkylation of a piperidine precursor. A plausible synthetic pathway is outlined below.

Synthetic_Pathway cluster_reagents Ethyl 1-Boc-4-piperidinecarboxylate Ethyl 1-Boc-4-piperidinecarboxylate Enolate Ethyl 1-Boc-4-piperidinecarboxylate->Enolate 1. LDA LDA, THF, -78 °C Ethyl_Iodide Ethyl Iodide Product Ethyl 1-Boc-4-ethyl-4- piperidine carboxylate Enolate->Product 2.

Caption: General synthesis of this compound.

Protocol: Synthesis of this compound

  • Preparation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add a solution of Ethyl 1-Boc-4-piperidinecarboxylate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

4.2. Deprotection Strategies

The Boc and ethyl ester protecting groups can be selectively removed to allow for further functionalization.

Deprotection_Strategies Starting_Material Ethyl 1-Boc-4-ethyl-4- piperidine carboxylate Amine_Product Ethyl 4-ethyl-4- piperidinecarboxylate Starting_Material->Amine_Product Acidic Conditions Acid_Product 1-Boc-4-ethyl-4- piperidinecarboxylic acid Starting_Material->Acid_Product Basic Conditions Boc_Deprotection TFA or HCl in Dioxane Ester_Hydrolysis LiOH or NaOH in THF/H₂O

Caption: Selective deprotection pathways for this compound.

Protocol: Boc Deprotection

  • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected amine.

Protocol: Ethyl Ester Hydrolysis

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of ~3-4 with a suitable acid (e.g., 1N HCl).

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the desired carboxylic acid.

4.3. Amide Coupling

The deprotected carboxylic acid can be coupled with various amines to generate a library of amide derivatives.

Amide_Coupling cluster_reagents Acid 1-Boc-4-ethyl-4- piperidinecarboxylic acid Activated_Ester Acid->Activated_Ester 1. Amine R-NH₂ Coupling_Reagent HATU, DIPEA, DMF Amide_Product Amide Derivative Activated_Ester->Amide_Product 2.

Caption: Workflow for amide coupling.

Protocol: Amide Coupling

  • Dissolve 1-Boc-4-ethyl-4-piperidinecarboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature overnight.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or preparative HPLC.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry. Its structure allows for the generation of diverse chemical libraries with potential applications in a wide range of therapeutic areas. The provided protocols offer a starting point for the synthesis and derivatization of this scaffold, enabling further exploration of its potential in drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets.

References

Application Notes and Protocols: Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its properties, synthesis, and primary applications, with a focus on its role in the development of potent analgesics.

Introduction

This compound is a Cα,Cα-disubstituted amino acid analog belonging to the class of 4,4-disubstituted piperidines. The piperidine scaffold is a prevalent structural motif in a wide range of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The specific substitution pattern of this intermediate, with a protected nitrogen, an ethyl ester, and an ethyl group at the 4-position, makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the field of opioid analgesics. Its structure allows for further chemical modifications, enabling the development of novel therapeutic agents.

Physicochemical Properties

PropertyRepresentative Value
Molecular Formula C₁₅H₂₇NO₄
Molecular Weight 285.38 g/mol
Appearance Colorless to light yellow oil
Boiling Point > 140 °C at reduced pressure
Density ~1.05 g/mL
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)
Purity (typical) ≥ 97% (GC)

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of the α-carbon of Ethyl 1-Boc-4-piperidinecarboxylate. This process involves the formation of an enolate followed by its reaction with an ethylating agent.

Experimental Protocol: Synthesis via Enolate Alkylation

Materials:

  • Ethyl 1-Boc-4-piperidinecarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Ethyl iodide (or ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 equivalents) to the cooled THF. To this solution, add a solution of Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Expected Yield: 60-75%

Synthesis Workflow

G start Ethyl 1-Boc-4-piperidinecarboxylate enolate Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation (Ethyl Iodide) enolate->alkylation workup Aqueous Work-up (NH4Cl quench, Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Diagram 1: Synthesis of this compound.

Application as a Pharmaceutical Intermediate in Analgesic Synthesis

4,4-disubstituted piperidines are crucial intermediates in the synthesis of potent opioid analgesics, such as remifentanil. This compound serves as a key precursor for the generation of the core piperidine structure found in these drugs. The Boc protecting group can be readily removed to allow for further functionalization of the piperidine nitrogen, a critical step in the synthesis of the final API.

Proposed Role in the Synthesis of a Remifentanil Analog:

The synthesis of remifentanil and its analogs often starts from a 4-piperidone derivative. The introduction of the 4-ethyl group, as in the title compound, would lead to a novel analog of remifentanil. The general synthetic strategy would involve the conversion of the ethyl ester to a methyl ester and subsequent elaboration of the piperidine nitrogen.

Logical Flow from Intermediate to API

G intermediate This compound deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection n_alkylation N-Alkylation (e.g., with methyl acrylate) deprotection->n_alkylation elaboration Further Elaboration (e.g., amidation, acylation) n_alkylation->elaboration api Potent Analgesic (API) elaboration->api

Diagram 2: Pathway from intermediate to a potential API.

Biological Context: Signaling Pathway of Target Opioid Receptors

Pharmaceuticals derived from 4,4-disubstituted piperidines, particularly potent analgesics, often exert their effects by acting as agonists at the mu (µ)-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling Pathway:

Upon binding of an agonist (e.g., a remifentanil analog) to the µ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.[1] The primary pathway involves the activation of inhibitory G-proteins (Gi/o).[1] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability.[2] These combined effects at the cellular level result in the analgesic and other physiological effects of the opioid agonist.[3]

Mu-Opioid Receptor Signaling Diagram

G agonist Opioid Agonist (e.g., Remifentanil Analog) mor Mu-Opioid Receptor (MOR) agonist->mor binds g_protein Gi/o Protein mor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ca_channel ↓ Ca²⁺ Influx (Inhibition of Ca²⁺ channels) g_protein->ca_channel k_channel ↑ K⁺ Efflux (Activation of GIRK channels) g_protein->k_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ca_channel->analgesia k_channel->analgesia

Diagram 3: Simplified Mu-Opioid Receptor Signaling Pathway.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, though requiring careful control of reaction conditions, provides access to a key structural motif for the development of novel therapeutics. Its primary application lies in the synthesis of potent analgesics that target the µ-opioid receptor. The protocols and information provided herein are intended to serve as a guide for researchers and scientists in the field of drug discovery and development.

References

Synthetic protocol for N-alkylation of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of Ethyl 4-ethylpiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The protocols described herein outline two robust and widely applicable methods for the introduction of an alkyl group onto the piperidine nitrogen: direct N-alkylation using alkyl halides and N-alkylation via reductive amination. These procedures follow the initial deprotection of the commonly used tert-butyloxycarbonyl (Boc) protecting group.

Overview of the Synthetic Strategy

The N-alkylation of the target compound, Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, first requires the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions. The resulting ethyl 4-ethylpiperidine-4-carboxylate can then be subjected to N-alkylation.

Direct N-alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. This is a straightforward method, though careful control of stoichiometry is needed to avoid the formation of quaternary ammonium salts.[1]

Reductive amination offers a milder and often more selective alternative. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for the iminium ion over the carbonyl compound.[2][3]

Experimental Workflow

The overall experimental workflow for the synthesis of N-alkylated Ethyl 4-ethylpiperidine-4-carboxylate is depicted below.

Caption: Experimental workflow for the synthesis of N-alkylated product.

Chemical Reaction Pathways

The chemical transformations for both direct alkylation and reductive amination are illustrated below.

G cluster_deprotection Boc Deprotection cluster_alkylation N-Alkylation Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination start Start: Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate intermediate Intermediate: Ethyl 4-ethylpiperidine-4-carboxylate start->intermediate  Acid (TFA or HCl)   direct_reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) intermediate->direct_reagents reductive_reagents Aldehyde/Ketone (R'C(O)R'') NaBH(OAc)₃ intermediate->reductive_reagents final_product_direct Final Product direct_reagents->final_product_direct final_product_reductive Final Product reductive_reagents->final_product_reductive

Caption: Chemical reaction pathways for N-alkylation.

Quantitative Data Summary

The following tables summarize representative quantitative data for each synthetic step.

Table 1: Boc Deprotection of this compound

Reagent/SolventMolar Eq.ConcentrationReaction Time (h)Temperature (°C)Typical Yield (%)
Trifluoroacetic Acid (TFA)5 - 100.1 - 0.2 M in DCM1 - 40 to 25>95
4M HCl in Dioxane3 - 50.1 - 0.2 M1 - 325>95

Table 2: Protocol 1 - Direct N-Alkylation with Alkyl Halides

Starting MaterialAlkyl HalideBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Ethyl 4-ethylpiperidine-4-carboxylate1.1 eq.K₂CO₃ (2.0 eq.)DMF12 - 2425 - 5070 - 90
Ethyl 4-ethylpiperidine-4-carboxylate1.1 eq.DIPEA (1.5 eq.)Acetonitrile8 - 162575 - 95

Table 3: Protocol 2 - N-Alkylation via Reductive Amination

Starting MaterialCarbonyl CompoundReducing AgentSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Ethyl 4-ethylpiperidine-4-carboxylate1.1 eq.NaBH(OAc)₃ (1.5 eq.)Dichloromethane (DCM)4 - 122580 - 95
Ethyl 4-ethylpiperidine-4-carboxylate1.1 eq.NaBH(OAc)₃ (1.5 eq.)1,2-Dichloroethane (DCE)4 - 122580 - 95

Experimental Protocols

Step 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure (using TFA):

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to make a 0.1-0.2 M solution) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield Ethyl 4-ethylpiperidine-4-carboxylate. The product is often used in the next step without further purification.

Step 2, Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the N-alkylation using an alkyl halide and a base.[2]

Materials:

  • Ethyl 4-ethylpiperidine-4-carboxylate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 equiv.)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Standard work-up and purification equipment

Procedure:

  • To a solution of Ethyl 4-ethylpiperidine-4-carboxylate (1.0 equiv.) in the chosen anhydrous solvent, add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the alkyl halide (1.1 equiv.) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50°C for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[2]

Step 2, Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation with a carbonyl compound using sodium triacetoxyborohydride.[2][3]

Materials:

  • Ethyl 4-ethylpiperidine-4-carboxylate

  • Aldehyde or ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, catalytic amount)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve Ethyl 4-ethylpiperidine-4-carboxylate (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in the anhydrous solvent in a round-bottom flask.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

References

Application Notes and Protocols: Deprotection of the Boc Group on Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate. The Boc protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and drug discovery, due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2][3] The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired secondary amine, which is a valuable intermediate for further functionalization.

The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane.[3][4][5] These methods are typically rapid and efficient.[6][7] The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product amine.[4] For instance, TFA deprotection yields a trifluoroacetate salt, while HCl in dioxane produces the hydrochloride salt, which can sometimes be easier to handle and isolate as a crystalline solid.[4][8]

Alternative, milder deprotection strategies have also been developed to accommodate sensitive substrates.[5] These can include reagents like oxalyl chloride in methanol or the use of deep eutectic solvents.[5][9] Additionally, thermal deprotection, either with or without a catalyst, presents a solvent- and acid-free alternative, which can be advantageous in certain synthetic routes.[10][11]

Data Presentation: Comparison of Common Boc Deprotection Methods

The following table summarizes quantitative data for commonly employed Boc deprotection methods applicable to piperidine derivatives. The data has been compiled from various literature sources and represents typical experimental outcomes.

Method Reagents Solvent Temperature (°C) Reaction Time Typical Yield Notes
Method A Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to Room Temp1 - 3 hours>95%A common and highly effective method. The resulting amine is a TFA salt.[4][12]
Method B 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp1 - 4 hours>95%Yields the hydrochloride salt, which often precipitates and is easily isolated.[4][6][13]
Method C Oxalyl Chloride / MethanolDichloromethane (DCM)Room Temp1 - 4 hoursUp to 90%A milder alternative to strong acids, suitable for substrates with other acid-labile groups.[5]
Method D p-Toluenesulfonic acid (pTSA)Deep Eutectic Solvent (DES)Room Temp15 - 30 minExcellentA green and efficient method using a DES as both catalyst and medium.[9]
Method E Thermal (Solvent-free)N/AHigh Temp (e.g., 150-240°C)30 - 60 minVariableUseful for avoiding acids and solvents, but substrate thermal stability is required.[10][11]

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and generally effective method for N-Boc deprotection.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Method B: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is widely used and often results in the precipitation of the product as a hydrochloride salt, simplifying isolation.[4][6][13]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane or Methanol (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like 1,4-dioxane or methanol in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[4]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[4]

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • Wash the collected solid with diethyl ether and dry under vacuum to obtain the hydrochloride salt of the product.

  • If the free base is required, the hydrochloride salt can be neutralized following a standard aqueous workup with a base such as NaHCO₃ as described in Method A.

Visualizations

General Workflow for Boc Deprotection

The following diagram illustrates the general experimental workflow for the deprotection of a Boc-protected amine.

Boc_Deprotection_Workflow General Workflow for Boc Deprotection cluster_reaction Reaction Setup cluster_workup Work-up and Isolation start Start: Boc-protected Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Deprotecting Acid (e.g., TFA or HCl) dissolve->add_acid react Stir at Appropriate Temperature add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor concentrate Remove Volatiles in vacuo monitor->concentrate Reaction Complete neutralize Neutralize with Base (Optional) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry isolate Isolate Product (Evaporation/Precipitation) dry->isolate end End: Deprotected Amine isolate->end

Caption: General workflow for Boc deprotection.

Logical Relationship of Deprotection Methods

This diagram illustrates the decision-making process for selecting a Boc deprotection method based on substrate sensitivity and desired product form.

Deprotection_Method_Selection Selection of Boc Deprotection Method cluster_harsh Standard Acidic Conditions cluster_mild Milder or Alternative Conditions start Boc-protected Substrate acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive tfa TFA in DCM acid_sensitive->tfa No hcl HCl in Dioxane acid_sensitive->hcl No mild_acid Milder Acidic (e.g., pTSA) acid_sensitive->mild_acid Yes non_acidic Non-Acidic (e.g., Thermal) acid_sensitive->non_acidic Yes product_salt Desired Product Form? tfa->product_salt hcl->product_salt tfa_salt TFA Salt product_salt->tfa_salt TFA Salt hcl_salt HCl Salt product_salt->hcl_salt HCl Salt free_base Free Base product_salt->free_base Free Base (after workup)

Caption: Decision tree for Boc deprotection.

References

Ethyl 1-Boc-4-ethyl-4-piperidine Carboxylate: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a specialized heterocyclic building block gaining prominence in medicinal chemistry and drug discovery. Its unique structural features, including a protected piperidine nitrogen, a quaternary center at the 4-position, and reactive ester functionality, make it an invaluable scaffold for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this versatile intermediate in the development of novel therapeutics, particularly in the realm of opioid receptor modulation and other centrally acting agents. The 4,4-disubstituted piperidine motif is a key pharmacophore in a variety of biologically active compounds, offering a strategic approach to fine-tuning potency, selectivity, and pharmacokinetic profiles.

Application Notes

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological targets. The specific substitution pattern of this compound offers several advantages for drug design and discovery.

Key Applications:

  • Opioid Receptor Modulators: The 4-substituted piperidine core is a hallmark of the fentanyl class of potent opioid analgesics. This compound serves as a key intermediate in the synthesis of novel fentanyl analogues. The ethyl group at the 4-position can influence receptor binding affinity and selectivity, potentially leading to compounds with improved therapeutic windows. The Boc-protecting group allows for controlled elaboration of the piperidine nitrogen, a crucial step in the synthesis of these compounds.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the 4,4-disubstituted piperidine ring can facilitate blood-brain barrier penetration, making this building block suitable for the development of CNS-penetrant drugs. Its derivatives are being explored for their potential in treating a range of neurological and psychiatric disorders.

  • CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives have been identified as key components of CCR5 antagonists, which are a class of antiretroviral drugs used in the treatment of HIV. The synthetic accessibility of derivatives from this compound opens avenues for the discovery of new anti-HIV agents.

Structural and Functional Advantages:

  • Tunable Lipophilicity: The ethyl group at the 4-position increases the lipophilicity of the piperidine core, which can be strategically utilized to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

  • Stereochemical Control: The quaternary center at the 4-position can be a source of chirality, allowing for the synthesis of stereoisomers with potentially distinct pharmacological profiles.

  • Synthetic Versatility: The Boc-protected nitrogen and the ethyl ester functionality provide orthogonal handles for a wide range of chemical transformations, enabling the construction of diverse chemical libraries for high-throughput screening.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its precursors.

Protocol 1: Synthesis of Ethyl 1-Boc-4-piperidinecarboxylate (Parent Compound)

This protocol describes the protection of the commercially available Ethyl 4-piperidinecarboxylate.

Reaction Scheme:

Protocol_1 Ethyl_4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate reaction_mixture Stir at rt Ethyl_4-piperidinecarboxylate->reaction_mixture + Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl_dicarbonate->reaction_mixture + Triethylamine Triethylamine (Et3N) Triethylamine->reaction_mixture + Dichloromethane Dichloromethane (DCM) Dichloromethane->reaction_mixture solvent Ethyl_1-Boc-4-piperidinecarboxylate Ethyl 1-Boc-4-piperidinecarboxylate reaction_mixture->Ethyl_1-Boc-4-piperidinecarboxylate

Caption: Synthesis of Ethyl 1-Boc-4-piperidinecarboxylate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Ethyl 4-piperidinecarboxylate157.21101.57 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.25112.40 g
Triethylamine (Et₃N)101.19121.67 mL
Dichloromethane (DCM)84.93-50 mL

Procedure:

  • To a solution of Ethyl 4-piperidinecarboxylate (1.57 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in dichloromethane (50 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in dichloromethane (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Ethyl 1-Boc-4-piperidinecarboxylate as a colorless oil.

Quantitative Data:

ProductYield (%)Purity (%)
Ethyl 1-Boc-4-piperidinecarboxylate>95>98 (NMR)
Protocol 2: Synthesis of this compound

This protocol details the key step of introducing the ethyl group at the 4-position of the piperidine ring via alkylation of the corresponding enolate.

Reaction Scheme:

Protocol_2 Ethyl_1-Boc-4-piperidinecarboxylate Ethyl 1-Boc-4-piperidinecarboxylate enolate_formation Enolate Formation Ethyl_1-Boc-4-piperidinecarboxylate->enolate_formation + LDA Lithium diisopropylamide (LDA) LDA->enolate_formation + THF Tetrahydrofuran (THF) THF->enolate_formation solvent, -78 °C Ethyl_iodide Ethyl iodide alkylation Alkylation Ethyl_iodide->alkylation + Ethyl_1-Boc-4-ethyl-4-piperidine_carboxylate This compound enolate_formation->alkylation Intermediate alkylation->Ethyl_1-Boc-4-ethyl-4-piperidine_carboxylate

Caption: Synthesis of the target compound via enolate alkylation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Ethyl 1-Boc-4-piperidinecarboxylate257.33102.57 g
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)107.12126.0 mL
Ethyl iodide155.97151.21 mL
Anhydrous Tetrahydrofuran (THF)72.11-50 mL

Procedure:

  • To a solution of Ethyl 1-Boc-4-piperidinecarboxylate (2.57 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add LDA solution (6.0 mL, 12 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add ethyl iodide (1.21 mL, 15 mmol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

ProductYield (%)Purity (%)
This compound60-70>97 (HPLC)
Protocol 3: Deprotection and Further Functionalization (Example)

This protocol illustrates the deprotection of the Boc group, a common subsequent step to enable further derivatization at the piperidine nitrogen.

Reaction Scheme:

Protocol_3 Ethyl_1-Boc-4-ethyl-4-piperidine_carboxylate This compound deprotection Boc Deprotection Ethyl_1-Boc-4-ethyl-4-piperidine_carboxylate->deprotection + TFA Trifluoroacetic acid (TFA) TFA->deprotection + DCM Dichloromethane (DCM) DCM->deprotection solvent Ethyl_4-ethyl-4-piperidinecarboxylate Ethyl 4-ethyl-4-piperidinecarboxylate deprotection->Ethyl_4-ethyl-4-piperidinecarboxylate

Caption: Boc deprotection of the piperidine nitrogen.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound285.3851.43 g
Trifluoroacetic acid (TFA)114.02-5 mL
Dichloromethane (DCM)84.93-20 mL

Procedure:

  • Dissolve this compound (1.43 g, 5 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (5 mL) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 4-ethyl-4-piperidinecarboxylate.

Quantitative Data:

ProductYield (%)Purity (%)
Ethyl 4-ethyl-4-piperidinecarboxylate>90>95 (NMR)

Signaling Pathways and Logical Relationships

The derivatives of this compound often target G-protein coupled receptors (GPCRs), such as the μ-opioid receptor. The following diagram illustrates a simplified signaling pathway for a μ-opioid receptor agonist.

Signaling_Pathway cluster_membrane Cell Membrane Receptor μ-Opioid Receptor (GPCR) G_protein Gi/o Protein Receptor->G_protein Activates Agonist Opioid Agonist (e.g., Fentanyl Analogue) Agonist->Receptor Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Leads to Ca_channel->Analgesia Contributes to K_channel->Analgesia Contributes to

Caption: Simplified μ-opioid receptor signaling pathway.

This document provides a foundational guide for researchers and scientists interested in leveraging this compound in their drug discovery programs. The provided protocols and application notes are intended to serve as a starting point for the synthesis and exploration of novel, biologically active compounds.

Application Notes and Protocols for Coupling Reactions Using Ethyl 1-Boc-4-ethyl-4-piperidine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide for utilizing Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate in various coupling reactions crucial for the synthesis of novel chemical entities in drug discovery. The 4,4-disubstituted piperidine motif is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can enhance binding affinity and selectivity to biological targets.[1] This document outlines detailed protocols for two primary synthetic routes: amide bond formation following hydrolysis of the ethyl ester, and N-arylation of the piperidine nitrogen via Buchwald-Hartwig amination.

The derivatization of this core structure is particularly relevant for the development of modulators for G-protein coupled receptors (GPCRs), a major class of drug targets.[2][3] Substituted piperidines are key components in many CNS-active drugs and other therapeutic agents.[4][5]

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling reactions. Basic hydrolysis is often employed for its high efficiency and irreversibility.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (2:1 v/v).

  • Add LiOH·H₂O (2.0-5.0 eq) or NaOH (2.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 1-Boc-4-ethyl-4-piperidinecarboxylic acid.

Protocol 2: Amide Coupling of 1-Boc-4-ethyl-4-piperidinecarboxylic Acid

This protocol details the formation of an amide bond between the hydrolyzed piperidine carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[6][7]

Materials:

  • 1-Boc-4-ethyl-4-piperidinecarboxylic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-Boc-4-ethyl-4-piperidinecarboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This two-step protocol first involves the removal of the Boc protecting group, followed by the palladium-catalyzed N-arylation of the resulting secondary amine with an aryl halide.[8]

Step A: Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add an excess of TFA (5-10 eq) or 4 M HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 4-ethyl-4-piperidinecarboxylate.

Step B: Buchwald-Hartwig Amination

Materials:

  • Ethyl 4-ethyl-4-piperidinecarboxylate

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), Ethyl 4-ethyl-4-piperidinecarboxylate (1.2 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (NaOtBu, 1.4 eq).

  • Add anhydrous toluene or 1,4-dioxane.

  • Degas the mixture (e.g., by bubbling argon through the solution for 10-15 minutes).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Data for Hydrolysis Reaction

Starting MaterialReagentsSolventTime (h)Yield (%)
This compoundLiOH·H₂OTHF/H₂O4-16>90
This compoundNaOHMeOH/H₂O6-18>90
Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Table 2: Representative Data for Amide Coupling Reactions

Carboxylic AcidAmineCoupling ReagentsBaseSolventTime (h)Yield (%)
1-Boc-4-ethyl-4-piperidinecarboxylic acidAnilineEDC·HCl/HOBtDIPEADMF12-2470-90
1-Boc-4-ethyl-4-piperidinecarboxylic acidBenzylamineHATUDIPEADCM8-1675-95
1-Boc-4-ethyl-4-piperidinecarboxylic acidMorpholineDIC/HOBtTEADCM12-2465-85
Note: Yields are illustrative and depend on the specific amine used and reaction optimization.[6]

Table 3: Representative Data for Buchwald-Hartwig N-Arylation

Piperidine DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Ethyl 4-ethyl-4-piperidinecarboxylate4-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012-2460-85
Ethyl 4-ethyl-4-piperidinecarboxylate2-ChloropyridinePd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃Dioxane11016-2455-80
Note: Yields are illustrative and highly dependent on the choice of aryl halide, catalyst, ligand, and base.[8]

Visualizations

experimental_workflow start Ethyl 1-Boc-4-ethyl-4- piperidine carboxylate hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis deprotection Boc Deprotection (TFA or HCl) start->deprotection acid 1-Boc-4-ethyl-4- piperidinecarboxylic Acid hydrolysis->acid amide_coupling Amide Coupling (EDC/HOBt, Amine) acid->amide_coupling amide_product Amide Derivatives amide_coupling->amide_product amine Ethyl 4-ethyl-4- piperidinecarboxylate deprotection->amine buchwald Buchwald-Hartwig (Pd Catalyst, Aryl Halide) amine->buchwald n_arylated_product N-Arylated Piperidines buchwald->n_arylated_product

Caption: Experimental workflow for the derivatization of this compound.

gpc_signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Ligand Endogenous Ligand Ligand->GPCR Orthosteric Binding Modulator Piperidine-Derived Allosteric Modulator Modulator->GPCR Allosteric Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Allosteric modulation of a GPCR signaling pathway by a hypothetical piperidine derivative.

References

Application Notes and Protocols for the Purification of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate represent a class of compounds with significant potential in medicinal chemistry. The 4,4-disubstituted piperidine scaffold is a key structural motif in various biologically active molecules, including potent analgesics and modulators of the central nervous system. Specifically, these derivatives have been explored as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, suggesting their potential interaction with GABAergic signaling pathways.[1]

The synthesis of these derivatives often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification strategies are essential to obtain compounds of high purity required for reliable biological evaluation and further drug development activities. These application notes provide detailed protocols for the purification of derivatives synthesized from this compound using common laboratory techniques such as flash column chromatography and recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the purification of 4,4-disubstituted N-Boc-piperidine derivatives based on established literature for analogous compounds. These values should be considered as a general guide, and actual results may vary depending on the specific derivative and reaction conditions.

Table 1: Flash Column Chromatography Purification Data

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 40%)
Typical Loading 1 g crude product per 40 g silica gel
Expected Yield 70-95%
Achievable Purity >98% (by HPLC)

Table 2: Recrystallization Purification Data

ParameterValue
Solvent System Ethanol/Water or Ethyl Acetate/Hexane
Typical Recovery 60-85%
Achievable Purity >99% (by HPLC)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of a crude reaction mixture containing a derivative of this compound using silica gel flash column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Slurry Preparation: In a separate beaker, add silica gel and suspend it in hexane to create a slurry.

  • Column Packing: Carefully pour the silica gel slurry into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexane) and visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid derivatives of this compound and can be used as a final purification step after column chromatography or directly on the crude product if it is sufficiently pure.

Materials:

  • Crude or partially purified solid product

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures (e.g., ethanol, ethanol/water, ethyl acetate/hexane) to find a suitable recrystallization solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product from Synthesis flash_chromatography Flash Column Chromatography start->flash_chromatography recrystallization Recrystallization flash_chromatography->recrystallization Optional Final Polishing purity_analysis Purity Analysis (HPLC, NMR) flash_chromatography->purity_analysis recrystallization->purity_analysis pure_product Pure Derivative purity_analysis->pure_product

Caption: General workflow for the purification of synthesized piperidine derivatives.

Potential Signaling Pathway: GABAergic Synapse

Derivatives of 4,4-disubstituted piperidines have been investigated as GABA analogues, suggesting they may modulate the activity of GABA receptors at the synapse.[1] The following diagram illustrates a simplified GABAergic synapse and the potential points of interaction for these compounds.

gabaergic_synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba_synthesis GABA gad->gaba_synthesis vesicle Synaptic Vesicle gaba_synthesis->vesicle Packaging synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release gaba_a_receptor GABA-A Receptor (Ion Channel) cl_influx Cl- Influx gaba_a_receptor->cl_influx Opens hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization Leads to synaptic_cleft->gaba_a_receptor GABA Binding derivative Piperidine Derivative (Potential Modulator) derivative->gaba_a_receptor Modulation

Caption: Simplified diagram of a GABAergic synapse and potential modulation.

References

Safe handling and storage procedures for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate was publicly available at the time of this writing. The following guidelines are based on the general safety protocols for piperidine derivatives. All chemical products should be treated as having unknown hazards and toxicity.[1] A thorough risk assessment should be conducted by qualified personnel before handling this compound, and a specific SDS should be requested from the supplier.

Introduction

This compound is a substituted piperidine derivative. Due to the absence of a specific Safety Data Sheet, it is imperative to handle this compound with the utmost caution, assuming it may possess hazards similar to other piperidine derivatives. These can include irritation to the skin, eyes, and respiratory tract, as well as potential toxicity.[2] The following protocols are designed to provide a framework for its safe handling and storage in a laboratory setting.

Hazard Identification and Safety Data

Based on the parent compound, piperidine, and general knowledge of similar chemical structures, the following potential hazards should be considered.

Hazard Category Potential Hazard Recommended Precautionary Statements Potential GHS Pictograms
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.Danger
Skin Corrosion/ Irritation May cause skin irritation or burns.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.Corrosive
Eye Damage/ Irritation May cause serious eye irritation or damage.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Corrosive
Flammability As with many organic compounds, it may be flammable.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.Flammable

Experimental Protocols: Safe Handling

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Emergency Equipment: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is the primary line of defense.[2]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially if contact with the compound is suspected.[2]

  • Body Protection: A flame-retardant laboratory coat, fully buttoned, is required to protect against skin contact.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.[3]

Hygiene Practices
  • Avoid all direct contact with the compound.

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Contaminated work clothing should be removed promptly and decontaminated before reuse.[4]

Experimental Protocols: Safe Storage

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend storage at -20°C, while others suggest room temperature. Consult the supplier's recommendation for the specific product lot.

  • Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture or air.

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases. Piperidine itself can react violently with oxidizing agents and is incompatible with heavy metal salts.[4]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Weigh and Prepare Reagents B->C D Perform Experiment C->D E Quench Reaction and Work-up D->E F Clean Glassware and Work Area E->F G Dispose of Waste in Designated Containers F->G H Doff PPE and Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

Storage_Considerations cluster_conditions Storage Environment cluster_container Container Integrity cluster_incompatibilities Chemical Incompatibilities Storage Safe Storage of this compound Temp Cool, Dry Location Storage->Temp Vent Well-Ventilated Area Storage->Vent Light Protect from Light Storage->Light Sealed Tightly Sealed Container Storage->Sealed Label Clearly Labeled Storage->Label Oxidizers Away from Strong Oxidizing Agents Storage->Oxidizers Acids Away from Strong Acids Storage->Acids Bases Away from Strong Bases Storage->Bases

Caption: Key considerations for the safe storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the α-alkylation of Ethyl 1-Boc-4-piperidinecarboxylate. This is achieved by deprotonating the α-carbon with a strong, non-nucleophilic base to form an enolate, which then reacts with an ethylating agent.

Q2: Which strong bases are suitable for the deprotonation step?

Strong, sterically hindered bases are preferred to ensure complete and irreversible formation of the enolate, which minimizes side reactions. Lithium diisopropylamide (LDA) is a commonly used base for this transformation due to its bulky nature, which favors the formation of the kinetic enolate. Other strong bases like Sodium Hydride (NaH) or Sodium Hexamethyldisilazide (NaHMDS) can also be employed.

Q3: What are the recommended ethylating agents?

Primary ethyl halides, such as ethyl iodide or ethyl bromide, are effective ethylating agents for this reaction. These are good substrates for the SN2 reaction with the enolate nucleophile.

Q4: Can the Boc protecting group be cleaved under the reaction conditions?

The tert-butyloxycarbonyl (Boc) group is generally stable to basic conditions.[1] However, prolonged exposure to very strong bases or elevated temperatures could potentially lead to some degree of deprotection. The Boc group is highly sensitive to acidic conditions, so care should be taken during the work-up to avoid acidic environments.[2][3]

Troubleshooting Guide

Issue 1: Low or No Product Formation (Incomplete Reaction)

If you are observing a low yield or no formation of the desired product, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Insufficiently strong base Ensure the use of a strong, non-nucleophilic base like LDA, NaH, or NaHMDS to achieve complete deprotonation.
Inactive base Use freshly prepared or properly stored LDA. LDA solutions can degrade over time. The activity of NaH can be improved by washing with an anhydrous solvent like hexane to remove any mineral oil coating.
Presence of proton sources The reaction must be carried out under strictly anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be thoroughly dried.
Low reaction temperature While enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C), the subsequent alkylation step may require warming to room temperature to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.
Inactive ethylating agent Use a fresh bottle of ethyl iodide or ethyl bromide. Alkyl halides can degrade over time.
Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data may indicate the formation of side products.

Potential Side ProductHow to IdentifyMitigation Strategies
Di-alkylation product A product with a higher molecular weight than the desired mono-alkylated product.Use a slight excess (1.05-1.1 equivalents) of the ethylating agent. Add the ethylating agent slowly and at a low temperature to the enolate solution.
O-alkylation product An isomeric byproduct. The ratio of C- to O-alkylation can be influenced by the solvent and counterion.The use of a less polar solvent like THF generally favors C-alkylation.
Starting material A spot on the TLC with the same Rf as the starting material.This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Formation".
Boc-deprotected products Products with a lower molecular weight.Avoid acidic conditions during work-up. Use a mild quenching agent like saturated aqueous ammonium chloride.

Experimental Protocols

Key Experiment: α-Ethylation of Ethyl 1-Boc-4-piperidinecarboxylate

This protocol is a representative procedure for the synthesis of this compound using LDA as the base.

Materials:

  • Ethyl 1-Boc-4-piperidinecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of Ethyl 1-Boc-4-piperidinecarboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Alkylation: To the enolate solution at -78 °C, add ethyl iodide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Alkylation Alkylation cluster_Workup Work-up & Purification Diisopropylamine Diisopropylamine nBuLi nBuLi Diisopropylamine->nBuLi Anhydrous THF -78°C to 0°C StartingMaterial Ethyl 1-Boc-4-piperidine carboxylate nBuLi->StartingMaterial Anhydrous THF -78°C EthylIodide Ethyl Iodide StartingMaterial->EthylIodide -78°C to RT Quench Quench (NH4Cl) EthylIodide->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Present? IncompleteReaction->SideProducts No BaseIssue Check Base Activity & Strength IncompleteReaction->BaseIssue Yes Dialkylation Di-alkylation? SideProducts->Dialkylation Yes AnhydrousConditions Ensure Anhydrous Conditions BaseIssue->AnhydrousConditions TemperatureProfile Optimize Temperature AnhydrousConditions->TemperatureProfile OAlkylation O-alkylation? Dialkylation->OAlkylation No ControlStoichiometry Control Stoichiometry of Ethylating Agent Dialkylation->ControlStoichiometry Yes Deprotection Boc Deprotection? OAlkylation->Deprotection No SolventChoice Use Aprotic, Less Polar Solvent OAlkylation->SolventChoice Yes MildWorkup Use Mild Quench (e.g., NH4Cl) Deprotection->MildWorkup Yes

Caption: Troubleshooting decision tree for low yield in the target synthesis.

References

Identifying side products in the synthesis of 4,4-disubstituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 4,4-disubstituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,4-disubstituted piperidines?

A1: The primary synthetic strategies include:

  • Synthesis from 4-Piperidones: This is a widely used approach where a pre-formed 4-piperidone is functionalized. The 4-piperidones themselves are often synthesized via the Dieckmann condensation of aminodicarboxylate esters.

  • Double Alkylation of Primary Amines: This method involves the reaction of a primary amine with two equivalents of an electrophile to construct the piperidine ring with the desired 4,4-disubstitution pattern.

  • Intramolecular Cyclization Reactions: Various intramolecular cyclization strategies, such as radical-mediated or transition-metal-catalyzed reactions of acyclic precursors, can be employed.

  • Reductive Amination of 4-Piperidones: This method is used to introduce one of the substituents at the 4-position by reacting a 4-piperidone with an amine or another nucleophile under reductive conditions.

Q2: I am using a Dieckmann condensation to synthesize a 4-piperidone precursor. What are the likely side products?

A2: The Dieckmann condensation is prone to several side reactions, including:

  • Retro-Dieckmann Condensation: This is the reverse reaction of the Dieckmann condensation and can be promoted by the presence of alkoxide bases, leading to the cleavage of the desired β-keto ester product.

  • Intermolecular Condensation (Oligomerization/Polymerization): If the reaction is too concentrated, the enolate of one diester molecule can react with another, leading to the formation of dimers or oligomers instead of the desired intramolecular cyclization.

  • Amidation: If the reaction is run at high temperatures (e.g., reflux) in the presence of an amine, amidation of the ester functional groups can occur.

  • Side reactions due to excess base: Using a large excess of a strong base can lead to further deprotonation of the product and other undesired side reactions.

Q3: My N-alkylation of a piperidine is giving multiple products. What could they be?

A3: The N-alkylation of a piperidine can lead to a mixture of products. The most common side product is the quaternary ammonium salt , which results from over-alkylation of the nitrogen atom, especially when an excess of the alkylating agent is used. If a base is used to neutralize the acid formed during the reaction, dialkylation of the starting piperidine can also occur if it possesses other reactive sites. To avoid these issues, reductive amination is often a milder and more selective alternative for N-alkylation.

Troubleshooting Guides

Issue 1: Low Yield and Complex Mixture in Dieckmann Condensation for 4-Piperidone Synthesis

Symptoms:

  • The yield of the desired 4-piperidone is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products.

  • Difficulty in purifying the desired product from the reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Intermolecular Condensation (Oligomerization) Run the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the diester substrate to a solution of the base.
Retro-Dieckmann Reaction Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride). After the reaction is complete, quench with a mild acid to neutralize the base and prevent the reverse reaction during workup.
Amidation Side Reaction If possible, avoid high reaction temperatures. If reflux is necessary, consider protecting the amine if it is not the intended nucleophile for the cyclization.
Excess Base Leading to Side Products Carefully control the stoichiometry of the base. Use of 2 equivalents of base is often recommended, as the product is more acidic than the starting material.

Experimental Protocol: Optimized Dieckmann Condensation for 1-(2-phenethyl)-4-piperidone

  • To a solution of sodium hydroxide in a suitable solvent, rapidly add the starting aminodicarboxylate ester at 50°C.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • After the reaction is complete, carefully perform an acidic workup to neutralize the base and facilitate the decarboxylation of the intermediate β-keto ester.

  • Extract the product with an organic solvent (e.g., xylene) and purify by crystallization.

Note: This optimized procedure has been reported to yield 1-(2-phenethyl)-4-piperidone in 98% purity and 72% yield.

Issue 2: Formation of a Linear Alkene Byproduct in Radical-Mediated Piperidine Synthesis

Symptoms:

  • Isolation of a byproduct with a mass corresponding to the starting material plus or minus a hydrogen molecule.

  • NMR analysis of the byproduct shows signals consistent with a double bond and the absence of the piperidine ring.

Possible Cause and Solution:

Possible Cause Troubleshooting Steps
Competitive 1,5-Hydrogen Transfer This side reaction competes with the desired radical rebound to form the cyclized product. The extent of this side reaction can be influenced by the substrate structure and reaction conditions. Consider modifying the substrate to disfavor the 1,5-H transfer or explore alternative, non-radical-based cyclization methods.

Quantitative Data on Side Product Formation

Reaction Type Desired Product Side Product Yield of Desired Product Yield of Side Product Conditions
Dieckmann Condensation1-(2-phenethyl)-4-piperidoneOligomers/Side-reaction products57%Not specifiedSodium base, Room Temp, 24h
Dieckmann Condensation1-(2-phenethyl)-4-piperidoneOligomers/Side-reaction products20%Not specifiedSodium base, Room Temp, 72h

Note: The yield of the Dieckmann product can decrease with extended reaction times due to side reactions of the product in the mixture.

Visualizations

dieckmann_side_reactions cluster_desired Desired Pathway: Intramolecular Cyclization cluster_side Side Reactions diester Aminodiester enolate Enolate Intermediate diester->enolate Base piperidone 4-Piperidone Precursor enolate->piperidone Intramolecular Attack oligomer Oligomer/Polymer enolate->oligomer Intermolecular Attack (High Concentration) retro Ring-Opened Product piperidone->retro Retro-Dieckmann (Excess Base/Heat)

Caption: Side reactions in Dieckmann condensation.

troubleshooting_workflow start Low Yield of 4,4-Disubstituted Piperidine check_reaction Identify Synthetic Route start->check_reaction dieckmann Dieckmann Condensation? check_reaction->dieckmann cyclization Intramolecular Cyclization? check_reaction->cyclization alkylation N-Alkylation? check_reaction->alkylation oligomers Check for Oligomers (High Concentration) dieckmann->oligomers Yes retro_product Check for Retro Product (Excess Base) dieckmann->retro_product Yes linear_alkene Check for Linear Alkene (Radical Reaction) cyclization->linear_alkene Yes overalkylation Check for Quaternary Salt (Excess Alkylating Agent) alkylation->overalkylation Yes high_dilution Use High Dilution oligomers->high_dilution stoich_base Use Stoichiometric Base retro_product->stoich_base modify_substrate Modify Substrate or Change Reaction Type linear_alkene->modify_substrate use_reductive_amination Use Reductive Amination overalkylation->use_reductive_amination

Caption: Troubleshooting workflow for side products.

Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc deprotection of piperidines.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection of piperidines in a question-and-answer format.

Q1: My N-Boc deprotection reaction is incomplete or proceeding very slowly. What should I do?

A1: Incomplete deprotection is a common challenge that can often be resolved by adjusting the reaction parameters. Potential causes include insufficient acid strength, low reagent concentration, short reaction time, or poor solubility of the starting material.[1][2][3]

Here are several strategies to drive the reaction to completion:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is fully consumed.[1]

  • Elevate the Temperature: Gently warming the reaction mixture can accelerate the deprotection. However, exercise caution as excessive heat may lead to side reactions. A moderate increase to 40-50°C can be effective.[1]

  • Increase Acid Concentration/Equivalents: The concentration and amount of acid are critical. Using a higher concentration of acid or increasing the number of equivalents can facilitate the complete removal of the Boc group.[1] For instance, 4M HCl in dioxane is a commonly used and effective reagent.[1]

  • Improve Solubility: If the starting material has poor solubility in the reaction solvent, try a different solvent system in which it is more soluble.[1]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions can decrease your yield and complicate the purification process. Common issues include the degradation of other acid-sensitive functional groups and, in some cases, ring fragmentation.[1]

Here’s how to mitigate these issues:

  • Degradation of Acid-Sensitive Groups: If your piperidine derivative contains other acid-labile groups (e.g., esters, acetals), the strong acidic conditions required for Boc deprotection can also cleave them.[1] In such cases, consider using milder deprotection methods.[1]

  • Ring Fragmentation: Although less common, certain substitution patterns on the piperidine ring can make it susceptible to fragmentation under strongly acidic conditions. Careful control of reaction temperature and time is crucial to minimize this.[1]

  • Formation of Troublesome Salts: With trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the piperidine can sometimes be difficult to handle (e.g., oily). Using HCl in dioxane, which often yields a crystalline hydrochloride salt, can be a better alternative for easier isolation.[1][4]

Q3: What is the best work-up procedure after an acidic N-Boc deprotection?

A3: A proper work-up is essential for isolating the deprotected piperidine in high yield and purity.[1] A typical procedure involves the following steps:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1]

  • Basification: Dissolve the residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[1]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), and then remove the solvent under reduced pressure.[1]

Frequently Asked Questions (FAQs)

Q1: Which acidic conditions are most commonly used for Boc deprotection of piperidines?

A1: The most common and effective reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) and a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[1] The choice often depends on the substrate and the presence of other functional groups.[1]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For TLC analysis, staining with ninhydrin can be useful to visualize the newly formed primary or secondary amine.[2]

Q3: Are there milder alternatives to strong acids for Boc deprotection?

A3: Yes, for substrates with acid-sensitive functional groups, milder deprotection methods can be employed. Some alternatives include using Lewis acids or oxalyl chloride in methanol.[1] Thermal deprotection under continuous flow high-temperature conditions is also a possibility.[5][6]

Data Presentation

Table 1: Common Reagents and Conditions for Boc Deprotection of Piperidines

ReagentSolventTypical ConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[2][7]0°C to Room Temp[1]1-4 hours[1]Trifluoroacetate salt can be oily.[4]
Hydrogen Chloride (HCl)1,4-Dioxane4M[1][8][9]Room Temperature[1][8]1-3 hours[1]Hydrochloride salt often precipitates as a solid.[1]
Hydrogen Chloride (HCl)Methanol (MeOH)3M[10]Room Temp to 35°C[10]2-21 hours[8][10]Can be used as a co-solvent with dioxane.
Oxalyl ChlorideMethanol (MeOH)3 equivalents[11]Room Temperature[11]Up to 4 hours[11]A mild alternative to strong Brønsted acids.[1]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]

  • Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected piperidine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperidine will precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]

  • To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_end End start N-Boc Protected Piperidine deprotection Add Acidic Reagent (e.g., TFA/DCM or HCl/Dioxane) start->deprotection Dissolve in Solvent monitoring Monitor by TLC/LC-MS deprotection->monitoring Stir at RT or 0°C to RT monitoring->deprotection Incomplete Reaction (Increase time/temp/acid) workup Quench, Neutralize, Extract monitoring->workup Reaction Complete end_product Deprotected Piperidine workup->end_product Isolate Product

Caption: A general experimental workflow for the Boc deprotection of piperidines.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_low_yield Low Yield start Problem Encountered During Boc Deprotection incomplete Is the reaction incomplete? start->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes side_products Are there significant side products? incomplete->side_products No increase_temp Increase Temperature increase_time->increase_temp increase_acid Increase Acid Concentration increase_temp->increase_acid milder_conditions Use Milder Conditions (e.g., lower temp) side_products->milder_conditions Yes low_yield Is the yield low? side_products->low_yield No alt_reagents Use Alternative Reagents (e.g., Oxalyl Chloride) milder_conditions->alt_reagents optimize_workup Optimize Work-up (pH adjustment, extractions) low_yield->optimize_workup Yes

Caption: A troubleshooting decision tree for Boc deprotection of piperidines.

References

Technical Support Center: Scale-Up Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for transitioning piperidine synthesis from the laboratory to pilot and production scales.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant drop in yield for our N-alkylation reaction upon scaling up from grams to kilograms. What are the likely causes and how can we mitigate this?

A decrease in yield during the scale-up of N-alkylation is a common challenge. The primary culprits are often related to heat and mass transfer limitations in larger reactors.

Possible Causes:

  • Inefficient Heat Transfer: The N-alkylation of piperidines is often exothermic. Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat dissipation. This can create localized hot spots, causing degradation of reactants, intermediates, or the final product.

  • Poor Mixing and Mass Transfer: Inadequate mixing in a large reactor can result in heterogeneous reaction conditions, with localized variations in reactant concentrations. This can lead to incomplete reactions and the formation of byproducts.

  • Reagent Addition Rate: The rate of adding the alkylating agent or base is more critical at a larger scale. Rapid addition can worsen exotherms and promote side reactions.

Solutions:

  • Improve Temperature Control: Utilize a reactor with a cooling jacket and an efficient overhead stirrer to ensure effective heat removal and maintain a consistent temperature profile.

  • Controlled Reagent Addition: Employ a syringe pump or a controlled addition funnel to add the alkylating agent or base slowly and steadily. This minimizes exothermic spikes and reduces the formation of impurities like quaternary ammonium salts.

  • Enhanced Mixing: Use appropriate impeller designs and stirring speeds to ensure thorough mixing throughout the reactor volume, preventing localized concentration gradients.

Q2: During the catalytic hydrogenation of a substituted pyridine to a piperidine, we are experiencing catalyst deactivation and inconsistent stereoselectivity at a larger scale. How can we address this?

Catalyst performance and stereocontrol are critical aspects of scaling up pyridine hydrogenation.

Possible Causes & Solutions for Catalyst Deactivation:

  • Catalyst Poisoning: The nitrogen atom in pyridine can act as a catalyst poison. Ensure the substrate and solvent are free from impurities that could further inhibit the catalyst.

  • Improper Handling: Platinum group metal catalysts can be pyrophoric. Handle the catalyst under an inert atmosphere and ensure it is not allowed to dry out on filter paper in the presence of air.

Possible Causes & Solutions for Inconsistent Stereoselectivity:

  • Hydrogen Pressure and Temperature: These parameters significantly influence the stereochemical outcome. A higher hydrogen pressure can sometimes favor the formation of the cis isomer.

  • Catalyst Choice: The choice of catalyst (e.g., PtO₂, Rh/C) and solvent can affect the diastereoselectivity of the reduction.

  • Reaction Pathway: The reaction may proceed through different pathways at varying temperatures and pressures, leading to different stereoisomers.

Q3: Our purification by distillation is complicated by the presence of a persistent impurity with a similar boiling point. What are our options?

Co-distillation of impurities is a frequent challenge, especially when dealing with residual starting materials like pyridine, which can form azeotropes with piperidine.

Troubleshooting Purification:

  • Azeotropic Distillation: If pyridine is the impurity, adding water can form a new, lower-boiling azeotrope, allowing for its removal.

  • Salt Formation: A highly effective method for separating piperidine from non-basic impurities is to form a salt. Bubbling carbon dioxide through a solution of the crude product in an organic solvent will precipitate the piperidine as a carbonate salt, which can be filtered off. The free base is then regenerated by treatment with a strong base.

  • Chromatographic Methods: For challenging separations, consider advanced techniques like Supercritical Fluid Chromatography (SFC) or Ion-Exchange Chromatography (IEX), which can offer better resolution than traditional column chromatography.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful method for achieving high purity.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for common reactions in the synthesis of substituted piperidines, comparing laboratory and pilot scales.

Table 1: N-Alkylation of Piperidines

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Rationale for Change
Yield 85-95%70-85%Heat and mass transfer limitations can lead to side reactions and incomplete conversion.
Reaction Time 2-6 hours6-12 hoursSlower reagent addition and longer heat-up/cool-down times are required for larger volumes.
Purity (crude) ~90%75-85%Increased potential for byproduct formation due to localized overheating and concentration gradients.
Reagent Addition Rapid or portion-wiseSlow, controlled addition via pumpTo manage exotherms and minimize side reactions like over-alkylation.

Table 2: Catalytic Hydrogenation of Substituted Pyridines

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Rationale for Change
Yield 90-98%85-95%Potential for catalyst deactivation and handling losses at a larger scale.
Reaction Time 4-12 hours12-24 hoursLonger reaction times may be needed to ensure complete conversion with larger batch sizes.
Purity (crude) >95%90-95%Incomplete reaction or side reactions can lead to a slightly lower purity profile.
H₂ Pressure 50-80 bar50-80 barPressure is a critical parameter for stereoselectivity and is typically kept consistent during scale-up.
Catalyst Loading 1-5 mol%1-5 mol%Catalyst loading is generally maintained, but efficient mixing is crucial for its effectiveness.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is adapted from established methods for the hydrogenation of substituted pyridines using Adams' catalyst.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature or a slightly elevated temperature.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Neutralize the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Purification of a Substituted Piperidine by Crystallization

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of solvents). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude substituted piperidine. Add the minimum amount of hot solvent with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Troubleshooting_Yield_Loss Start Low Yield in Scale-Up N-Alkylation Check_Heat Investigate Heat Transfer Start->Check_Heat Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Addition Review Reagent Addition Rate Start->Check_Addition Sol_Heat Implement Reactor Cooling Jacket & Overhead Stirrer Check_Heat->Sol_Heat Poor Temperature Control Sol_Mixing Optimize Impeller Design & Stirring Speed Check_Mixing->Sol_Mixing Heterogeneous Conditions Sol_Addition Use Controlled Addition (e.g., Syringe Pump) Check_Addition->Sol_Addition Exotherm Spikes Outcome Improved Yield and Purity Sol_Heat->Outcome Sol_Mixing->Outcome Sol_Addition->Outcome

Caption: Troubleshooting workflow for low yield in N-alkylation scale-up.

Purification_Strategy Crude Crude Substituted Piperidine Is_Solid Is the product a solid? Crude->Is_Solid Crystallize Purify by Crystallization Is_Solid->Crystallize Yes Distill Purify by Distillation Is_Solid->Distill No (Liquid) Is_Pure_Solid Purity sufficient? Crystallize->Is_Pure_Solid Chromatography Advanced Chromatography (SFC, IEX) Crystallize->Chromatography If impurities persist Final_Solid Final Product (Solid) Is_Pure_Solid->Final_Solid Yes Is_Pure_Solid->Distill No Azeotrope Azeotrope or close boiling point impurity? Distill->Azeotrope Distill->Chromatography Salt_Formation Consider Salt Formation (e.g., with CO2) Azeotrope->Salt_Formation Yes Final_Liquid Final Product (Liquid) Azeotrope->Final_Liquid No Salt_Formation->Final_Liquid

Caption: Decision-making workflow for purification strategy selection.

Catalytic_Hydrogenation_Workflow Start Start: Substituted Pyridine Charge_Reactor 1. Charge Reactor (Substrate, Solvent, Catalyst) Start->Charge_Reactor Seal_Purge 2. Seal and Purge with Inert Gas Charge_Reactor->Seal_Purge Pressurize 3. Pressurize with H₂ Seal_Purge->Pressurize React 4. Stir at Set Temperature & Time Pressurize->React Vent_Purge 5. Vent H₂ and Purge with Inert Gas React->Vent_Purge Filter 6. Filter to Remove Catalyst Vent_Purge->Filter Workup 7. Aqueous Work-up & Extraction Filter->Workup Purify 8. Purification (Distillation/Chromatography) Workup->Purify End End: Purified Piperidine Purify->End

Caption: General experimental workflow for catalytic hydrogenation.

Navigating Piperidine Synthesis: A Technical Guide to Preventing Dimer Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives, the formation of unwanted dimers presents a significant challenge, impacting yield and purity. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and mitigate dimer formation during key synthetic routes.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, therefore, is a critical process in medicinal chemistry and drug development. However, the inherent reactivity of intermediates in common synthetic pathways can lead to the formation of dimeric byproducts, complicating purification and reducing the overall efficiency of the synthesis. This guide delves into the mechanisms of dimer formation in prevalent piperidine synthesis methods and offers practical, evidence-based strategies to minimize their occurrence.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of piperidine synthesis, and why is it a problem?

A1: Dimer formation refers to a side reaction where two molecules of a reactant or an intermediate combine to form a larger, often symmetrical, molecule. In piperidine synthesis, this typically involves the intermolecular reaction of precursor molecules, leading to the formation of a dimeric species containing two piperidine or related heterocyclic rings. This is problematic as it consumes the starting material, reduces the yield of the desired monomeric piperidine product, and introduces impurities that can be difficult to separate, thus complicating the downstream processing and purification steps.

Q2: Which piperidine synthesis methods are most susceptible to dimer formation?

A2: Dimerization can be a significant side reaction in several common piperidine synthesis routes, including:

  • Reductive Amination of Glutaraldehyde and its Derivatives: The intermolecular condensation of the dialdehyde with the amine source can compete with the desired intramolecular cyclization.

  • Dieckmann Condensation of Pimelate Esters: Intermolecular condensation between two ester molecules can occur alongside the desired intramolecular cyclization.

  • Hofmann-Löffler-Freytag Reaction: While primarily an intramolecular process, intermolecular reactions can occur under certain conditions, especially at high concentrations.

  • Aza-Michael Additions: Intermolecular additions can compete with intramolecular cyclization, particularly if the reaction is not carefully controlled.

Troubleshooting Guides

Reductive Amination of Glutaraldehyde

Reductive amination of glutaraldehyde or related 1,5-dicarbonyl compounds with a primary amine is a direct method for constructing the piperidine ring. However, intermolecular reactions can lead to the formation of dimeric and oligomeric byproducts.

Problem: Significant formation of a high molecular weight byproduct, suspected to be a dimer, is observed during the reductive amination of glutaraldehyde.

Root Cause Analysis:

The primary cause of dimerization in this reaction is the intermolecular condensation of glutaraldehyde with the amine, competing with the desired intramolecular cyclization. This is often favored at higher concentrations of reactants. The intermediate mono-amine formed from the reaction of one aldehyde group can react with another molecule of glutaraldehyde before it has a chance to cyclize.

Solutions and Mitigation Strategies:

  • High Dilution: Performing the reaction under high dilution conditions is the most effective strategy to favor the intramolecular cyclization over the intermolecular reaction. By lowering the concentration of the reactants, the probability of two molecules encountering each other is reduced.

  • Slow Addition: The slow, dropwise addition of the amine to the solution of glutaraldehyde can help to maintain a low concentration of the amine at any given time, further promoting the intramolecular pathway.

  • Choice of Reducing Agent: The choice of reducing agent can influence the reaction outcome. Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they selectively reduce the iminium ion intermediate without significantly reducing the aldehyde starting material, allowing for a more controlled reaction.

  • pH Control: Maintaining an optimal pH (typically between 4 and 6) is crucial for efficient iminium ion formation and subsequent reduction. Deviations from this range can lead to side reactions.

Experimental Protocol: Minimized Dimerization in Reductive Amination of Glutaraldehyde

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glutaraldehyde (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile) to achieve a high dilution (e.g., 0.01 M).

  • Amine Addition: Dissolve the primary amine (1.0-1.2 eq) in the same solvent and add it to the dropping funnel.

  • Reaction Initiation: Add the reducing agent (e.g., NaBH₃CN, 1.5 eq) to the glutaraldehyde solution.

  • Controlled Addition: Add the amine solution dropwise to the reaction mixture over a period of several hours with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a weak acid. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Reaction ConditionMonomer:Dimer Ratio (Approximate)Reference
Standard Concentration (0.1 M)3:1Hypothetical Data
High Dilution (0.01 M)10:1Hypothetical Data
Slow Addition (4 hours)15:1Hypothetical Data
Dieckmann Condensation of Pimelate Esters

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a β-keto ester, which can then be converted to a piperidone. Intermolecular condensation can lead to dimeric byproducts.

Problem: Formation of a significant amount of a dimeric β-keto ester during the synthesis of a piperidone precursor via Dieckmann condensation.

Root Cause Analysis:

Similar to reductive amination, the primary cause of dimerization is the intermolecular reaction competing with the intramolecular cyclization. This is influenced by the concentration of the diester and the reactivity of the base used.

Solutions and Mitigation Strategies:

  • High Dilution: Employing high dilution conditions is a critical factor in favoring the formation of the five- or six-membered ring over the intermolecular condensation product.

  • Choice of Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. The choice of base and its counterion can influence the aggregation of the enolate and thus the ratio of intra- to intermolecular reactions.

  • Solvent: Aprotic solvents like toluene, THF, or DME are typically used. The choice of solvent can affect the solubility of the intermediates and the overall reaction rate.

Experimental Protocol: Minimized Dimerization in Dieckmann Condensation

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous toluene to achieve high dilution (e.g., 0.01 M).

  • Diester Addition: Dissolve the diethyl pimelate (1.0 eq) in anhydrous toluene and add it to a dropping funnel.

  • Controlled Addition: Heat the sodium hydride suspension to reflux and add the diester solution dropwise over several hours.

  • Reaction Completion: Continue refluxing for an additional 1-2 hours after the addition is complete.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the resulting β-keto ester by distillation or column chromatography.

Reaction ConditionMonomer:Dimer Ratio (Approximate)Reference
Standard Concentration (0.1 M)4:1Hypothetical Data
High Dilution (0.01 M)>20:1Hypothetical Data

Visualizing Reaction Pathways

To better understand the competing intra- and intermolecular pathways, the following diagrams illustrate the logical flow of the reactions.

Reductive_Amination cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Glutaraldehyde Glutaraldehyde Intermediate Mono-imine Intermediate Glutaraldehyde->Intermediate Amine Primary Amine Amine->Intermediate Intramolecular Intramolecular Cyclization Intermediate->Intramolecular High Dilution Slow Addition Intermolecular Intermolecular Reaction Intermediate->Intermolecular High Concentration Piperidine Desired Piperidine Intramolecular->Piperidine Dimer Dimeric Byproduct Intermolecular->Dimer

Competing pathways in reductive amination.

Dieckmann_Condensation cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Diester Pimelate Ester Enolate Enolate Intermediate Diester->Enolate Base Intramolecular Intramolecular Cyclization Enolate->Intramolecular High Dilution Intermolecular Intermolecular Condensation Enolate->Intermolecular High Concentration Piperidone Piperidone Precursor Intramolecular->Piperidone Dimer Dimeric Byproduct Intermolecular->Dimer

Competing pathways in Dieckmann condensation.

By understanding the underlying principles that govern the competition between intramolecular and intermolecular reactions, researchers can effectively design and optimize their synthetic strategies to favor the formation of the desired monomeric piperidine products, thereby improving overall efficiency and simplifying product purification. This guide serves as a starting point for troubleshooting and developing robust and scalable piperidine syntheses.

Stability of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate in various solvent systems. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally a stable compound under standard laboratory conditions. The tert-butyloxycarbonyl (Boc) protecting group is robust and resistant to a variety of reagents, particularly bases and nucleophiles.[1][2][3] However, its stability can be compromised by acidic conditions, strong oxidizing agents, and prolonged exposure to high temperatures.

Q2: In which solvent systems is this compound considered stable?

A2: The compound is expected to be stable in a wide range of common aprotic and protic solvents at room temperature, including but not limited to:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Isopropanol (IPA)

  • Toluene

  • Heptane/Hexane

  • Water (neutral pH)

Q3: What conditions can lead to the degradation of this compound?

A3: Degradation is most commonly observed under acidic conditions, which lead to the cleavage of the Boc protecting group.[4][5] Strong oxidizing agents can also lead to the formation of N-oxides or other oxidation byproducts. While the piperidine ring is generally stable, harsh acidic conditions could potentially lead to ring-opening or other degradation pathways.[6]

Q4: Is the ester functional group susceptible to hydrolysis?

A4: The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. However, the Boc group is generally stable to basic hydrolysis conditions that would cleave an ethyl ester.[7] Therefore, selective hydrolysis of the ester may be possible under carefully controlled basic conditions.

Q5: How can I monitor the stability of my compound during an experiment?

A5: The stability of this compound can be monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the appearance of degradation products.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe structural changes in the molecule.[8]

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the presence of impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Appearance of a new, more polar spot on TLC after acidic workup. Cleavage of the Boc protecting group.Neutralize the reaction mixture promptly after the acidic step. Consider using milder acidic conditions if the desired transformation allows.
Low recovery of the compound after purification on silica gel. The compound may be sensitive to the acidity of standard silica gel.Use deactivated silica gel (e.g., treated with triethylamine) for chromatography. Consider alternative purification methods like crystallization or reverse-phase chromatography.
Formation of an unexpected byproduct with a higher mass in LC-MS. Possible oxidation of the piperidine nitrogen to an N-oxide.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially when heating for extended periods.[6]
Presence of a carboxylic acid impurity in the final product. Hydrolysis of the ethyl ester.If the reaction conditions are basic, this is a likely side reaction. If acidic, both Boc deprotection and ester hydrolysis can occur. Ensure anhydrous conditions if water is not required for the reaction.

Stability Data Summary

The following table summarizes the expected stability of this compound in common solvent systems under various conditions. This data is based on the general principles of Boc-protecting group and piperidine chemistry.

Solvent System Condition Expected Stability Primary Degradation Pathway
Dichloromethane1 M HCl (aq), RT, 24hLowBoc Deprotection
Dichloromethane1 M NaOH (aq), RT, 24hHighNone Expected
MethanolReflux (65°C), 24hModerate to HighPotential for slow ester transesterification if base/acid is present
Acetonitrile3% H₂O₂, RT, 24hLow to ModerateOxidation (N-oxide formation)
Ethyl AcetateAmbient Light, 7 daysHighNone Expected
Toluene80°C, 24hHighNone Expected

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acid Treatment: To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

  • Incubation: Keep the solution at room temperature.

  • Time Points: Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide.

  • Analysis: Dilute the quenched samples with the mobile phase and analyze by HPLC-UV to determine the remaining percentage of the parent compound.

Protocol 2: Stability Assessment in a Common Reaction Solvent - Methanol at Reflux
  • Preparation of Solution: Dissolve 10 mg of this compound in 10 mL of methanol.

  • Initial Analysis: Take an initial sample (t=0) for HPLC analysis.

  • Reflux: Heat the solution to reflux (approximately 65°C).

  • Time Points: Withdraw aliquots at 1, 4, 8, and 24 hours.

  • Sample Preparation: Cool the aliquots to room temperature.

  • Analysis: Analyze the samples directly by HPLC-UV to monitor for any degradation or formation of byproducts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (1M HCl) prep->acid Expose to Stressors base Base Hydrolysis (1M NaOH) prep->base Expose to Stressors oxid Oxidation (3% H2O2) prep->oxid Expose to Stressors thermal Thermal Stress (80°C in Toluene) prep->thermal Expose to Stressors hplc HPLC-UV Analysis (Monitor Degradation) acid->hplc Time-point Sampling base->hplc Time-point Sampling oxid->hplc Time-point Sampling thermal->hplc Time-point Sampling lcms LC-MS Analysis (Identify Products) hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_base Basic Conditions (e.g., NaOH) parent Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate deprotected Ethyl 4-ethyl-4-piperidinecarboxylate (Boc Cleavage) parent->deprotected [H+] n_oxide N-Oxide Derivative parent->n_oxide [O] hydrolyzed_ester 1-Boc-4-ethyl-4-piperidine carboxylic acid (Ester Hydrolysis) parent->hydrolyzed_ester [OH-]

Caption: Potential degradation pathways.

References

Technical Support Center: Chromatographic Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the chromatographic purification of polar piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic purification of polar piperidine derivatives?

A1: The primary challenges stem from the inherent physicochemical properties of these molecules. The basic nitrogen atom in the piperidine ring can cause strong interactions with acidic silica-based stationary phases, leading to issues like peak tailing and sometimes irreversible binding.[1][2][3] Their high polarity can result in poor retention in traditional reversed-phase chromatography.[4] Furthermore, many piperidine derivatives are part of complex, high molecular weight structures or are chiral, which adds layers of difficulty to achieving high purity and separating stereoisomers.[1][5]

Q2: Which chromatographic technique is best suited for purifying my polar piperidine derivative?

A2: The optimal technique depends on the specific properties of your compound and the impurities you need to remove.

  • Reversed-Phase HPLC (RP-HPLC) can be effective, but often requires mobile phase additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic piperidine nitrogen.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for very polar compounds that are poorly retained in reversed-phase mode.[4][6]

  • Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative that excels at purifying complex molecules and is particularly effective for chiral separations.[1][7][8]

  • Mixed-Mode Chromatography (MMC) offers unique selectivity by combining multiple retention mechanisms (e.g., reversed-phase and ion-exchange) in a single column, making it highly versatile for polar and charged compounds.[9][10]

  • Ion-Exchange Chromatography (IEC) separates molecules based on their net charge and can be a suitable option given the basic nature of piperidines.[11][12]

Q3: Why is my sample recovery low after purification?

A3: Low recovery is often due to the strong, sometimes irreversible, adsorption of the basic piperidine compound to the stationary phase, especially with standard silica gel in normal-phase chromatography.[1][3] This can be mitigated by choosing a more inert stationary phase or by using mobile phase additives that compete for active sites on the column. In some cases, aggressive heating during solvent removal after distillation can also lead to product loss.[3]

Q4: Can I use normal-phase chromatography on silica gel for these compounds?

A4: While possible, it is often challenging. The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel, which can lead to severe peak tailing and potential irreversible binding of the product to the column.[1][3] If normal-phase chromatography is necessary, using mobile phase additives like triethylamine (TEA) or diethylamine (DEA) is often required to obtain acceptable results.[2]

Troubleshooting Guide

Problem 1: My chromatogram shows significant peak tailing for my piperidine derivative.

  • Question: What causes peak tailing and how can I fix it?

  • Answer: Peak tailing for basic compounds like piperidine derivatives is primarily caused by secondary interactions between the analyte's basic nitrogen and acidic residual silanol groups on the silica-based stationary phase.[2][13] This creates multiple retention mechanisms, leading to a distorted peak shape.

Here are several strategies to resolve this issue:

  • Mobile Phase Modification:

    • Acidic Additives (for RP-HPLC): Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase.[1] This protonates the piperidine nitrogen, minimizing its interaction with silanols.

    • Competing Base Additives: Add a small concentration (0.05-0.1%) of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[2] These small basic molecules will interact with the active silanol sites, effectively shielding your analyte from these interactions. Note that these additives can suppress MS signals.[2]

    • Increase Buffer Concentration: Operating near the analyte's pKa can cause inconsistent peak shapes. Using a higher concentration buffer can help maintain a stable pH and mask silanol interactions.[13]

  • Column Selection:

    • High-Purity, End-Capped Columns: Use modern columns made from high-purity silica that are "end-capped." End-capping chemically bonds the residual silanol groups to make them inert.[2]

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide) embedded within the C18 chain, which shields the analyte from silanol interactions.[2]

    • Charged Surface Hybrid (CSH) Columns: These columns possess a low-level positive surface charge that repels basic analytes, improving peak shape.[2]

  • Sample and Injection Issues:

    • Column Overload: Injecting too much sample can cause tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.[13][14]

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase to prevent peak distortion.

Problem 2: I am struggling to achieve adequate resolution between my target compound and its impurities.

  • Question: How can I improve the chromatographic resolution?

  • Answer: Resolution is a measure of the separation between two peaks. It can be improved by adjusting several key chromatographic parameters.[15]

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: In reversed-phase, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) will generally increase retention and may improve resolution. The opposite is true for HILIC, where water is the strong solvent.[4][15]

    • Change Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) can alter selectivity and improve the separation of closely eluting peaks.

  • Modify Flow Rate:

    • Decreasing the mobile phase flow rate can enhance separation efficiency by allowing more time for analytes to interact with the stationary phase. However, this will increase the analysis time.[15]

  • Adjust Column Parameters:

    • Longer Column: A longer column provides more surface area for interaction, generally leading to better resolution.[15]

    • Smaller Particle Size: Columns packed with smaller particles are more efficient and provide higher resolution.

    • Different Stationary Phase: If optimizing the mobile phase doesn't work, changing the column chemistry entirely (e.g., from C18 to a Phenyl-Hexyl or a HILIC column) can provide the necessary change in selectivity.[16]

  • Control Temperature:

    • Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, which may lead to sharper peaks and better resolution. Ensure the temperature is within the stability limits of your analyte and the column.[15]

Problem 3: My highly polar piperidine derivative is not retained on my C18 column.

  • Question: What should I do when my compound elutes in the void volume in reversed-phase chromatography?

  • Answer: This is a common issue for highly polar compounds. When a compound is too polar, it has very little affinity for the nonpolar C18 stationary phase and is swept through the column with the mobile phase.[4]

Here are the recommended solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of highly polar analytes.[4][17] It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][18]

  • Use 100% Aqueous Mobile Phase (with appropriate column): Some reversed-phase columns, like those with polar-embedded ligands or lower C18 ligand density (e.g., T3 columns), are designed to be stable in 100% aqueous mobile phases and can improve the retention of polar compounds.

  • Consider Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide retention for polar and charged analytes that are not retained on standard C18 columns.[9][19]

Data and Methodologies

Table 1: Common Mobile Phase Additives for Purifying Piperidine Derivatives
AdditiveTypical ConcentrationChromatographic ModePurposeConsiderations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%RP-HPLCImproves peak shape by protonating basic analytes.[1]Can cause ion suppression in MS detection.
Formic Acid (FA) 0.05 - 0.1%RP-HPLCImproves peak shape; more MS-friendly than TFA.[1]Less effective at masking silanol interactions than TFA.
Triethylamine (TEA) 0.05 - 0.1%RP-HPLC, Normal PhaseActs as a competing base to block active silanol sites.[2]Can shorten column life and suppress MS signals.[2]
Diethylamine (DEA) 0.1 - 0.2%SFC, Normal PhaseImproves peak shape for basic compounds.[1][2]Strong base, may affect column stability.
Ammonium Acetate 5 - 20 mMHILIC, RP-HPLCpH buffer; can improve peak shape and MS sensitivity.Ensure solubility in the mobile phase.
Experimental Protocols

Protocol 1: General RP-HPLC Method for Polar Piperidine Derivatives

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or a mixture of water/organic solvent matching the initial gradient conditions). Filter the solution through a 0.45 µm syringe filter.[1]

  • Column: Use a high-purity, end-capped C18 or a polar-embedded column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA)

    • Solvent B: Acetonitrile + 0.1% Formic Acid (FA)

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).[1]

  • Gradient Elution:

    • Load the sample onto the column.

    • Run a linear gradient from 5% to 95% Solvent B over 20-30 column volumes.

  • Fraction Collection: Collect fractions based on UV absorbance (e.g., 254 nm).

  • Analysis and Pooling: Analyze collected fractions by LC-MS to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 2: HILIC Method for Highly Polar Piperidine Derivatives

  • Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions, typically a high percentage of acetonitrile (e.g., 95:5 Acetonitrile:Water), to ensure good peak shape. Avoid dissolving the sample in 100% aqueous solutions.

  • Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic stationary phase).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 10 mM Ammonium Acetate

  • Equilibration: HILIC columns require longer equilibration times than RP columns. Equilibrate with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 15-20 column volumes to ensure reproducibility.

  • Gradient Elution:

    • Inject the sample.

    • Run a linear gradient increasing the percentage of Solvent B (e.g., from 5% to 50% B) over 20-30 column volumes.

  • Fraction Collection & Analysis: Collect fractions based on UV or MS signal. Analyze fractions, pool the pure ones, and evaporate the solvent.

Protocol 3: Preparative SFC for Chiral or Achiral Separations

  • Sample Preparation: Dissolve the sample in a solvent compatible with the SFC mobile phase, such as methanol or a 1:1 mixture of Dichloromethane/Methanol.[1]

  • Column: Select an appropriate stationary phase. For achiral separations, 2-Ethylpyridine or Diol columns are common starting points. For chiral separations, use a specialized chiral stationary phase.

  • Mobile Phase:

    • Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

    • Mobile Phase B (Co-solvent): Methanol, often with 0.1-0.2% diethylamine (DEA) added to improve the peak shape of basic compounds.[1]

  • Method:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Elute using a gradient of increasing co-solvent (Methanol with DEA).

  • Fraction Collection & Analysis: Fractions are collected post-backpressure regulator. The CO₂ evaporates, leaving the compound in the co-solvent, which simplifies solvent removal. Analyze fractions for purity and enantiomeric excess if applicable.[1]

Visual Guides

G Workflow for Selecting a Purification Method cluster_start cluster_questions cluster_methods start Crude Polar Piperidine Derivative q1 Is the compound well-retained on C18? start->q1 rp_hplc Use RP-HPLC (with mobile phase modifier) q1->rp_hplc Yes hilic Use HILIC q1->hilic No q2 Is the compound chiral? q3 Are there closely eluting polar and nonpolar impurities? q2->q3 No sfc Consider SFC q2->sfc Yes mmc Consider Mixed-Mode Chromatography q3->mmc Yes rp_hplc->q2 hilic->q2 sfc->q3

Caption: Workflow for selecting a purification method.

G Troubleshooting Peak Tailing start Peak Tailing Observed q1 Is column overloaded? start->q1 s1 Reduce sample load or injection volume q1->s1 Yes q2 Is mobile phase pH optimized? q1->q2 No end Peak Shape Improved s1->end s2 Add 0.1% TFA/FA (RP) or 0.1% DEA (SFC/NP) q2->s2 No q3 Using a standard silica column? q2->q3 Yes s2->end s3 Switch to end-capped, polar-embedded, or CSH column q3->s3 Yes q3->end No, already using specialty column s3->end

Caption: Troubleshooting flowchart for peak tailing.

References

How to remove unreacted starting material from Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the removal of unreacted starting materials and byproducts during the synthesis of this compound.

Troubleshooting Guide

Question 1: My post-reaction analysis (NMR/LC-MS) indicates the presence of unreacted Ethyl 4-piperidinecarboxylate. What is the most effective removal method?

Answer: Unreacted Ethyl 4-piperidinecarboxylate possesses a basic secondary amine, whereas your desired product, with its Boc-protected nitrogen, is neutral. This difference in basicity is the key to an efficient separation using acid-base liquid-liquid extraction.

  • Method: Perform an acidic wash of the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane). By washing with a dilute aqueous acid (e.g., 1M HCl), the basic starting material will form a water-soluble salt and partition into the aqueous layer. The neutral product will remain in the organic layer. Subsequent neutralization of the aqueous layer and extraction could recover the starting material if desired.[1][2]

  • Detailed Steps: Refer to Experimental Protocol 1 for a step-by-step guide.

Question 2: The ethylation of Ethyl 1-Boc-4-piperidinecarboxylate was incomplete, and now my product is contaminated with this starting material. How can I separate them?

Answer: This is a challenging separation as both the starting material and the product are neutral, bulky, and have similar polarities. A simple extraction will not be effective.

  • Primary Method: Flash column chromatography on silica gel is the most reliable method for this separation.[3] The slight difference in polarity between the ethylated product and the starting material can be exploited by using an optimized solvent system.

  • Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate is recommended.[3][4] Start with a low polarity mixture and gradually increase the concentration of the more polar solvent (ethyl acetate) to elute the compounds. The product, being slightly less polar due to the added ethyl group, should elute before the starting material.

  • Detailed Steps: See Experimental Protocol 2 for a general procedure for flash chromatography.

Question 3: How do I remove residual di-tert-butyl dicarbonate ((Boc)₂O) and its byproduct, tert-butanol, after the Boc-protection step?

Answer: These impurities are generally straightforward to remove.

  • Method: During the reaction work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will quench and decompose any remaining (Boc)₂O.[3] The byproduct, tert-butanol, is soluble in water and will be removed during this and any subsequent aqueous washes (e.g., with water or brine).[2][5]

Question 4: My reaction was performed in a high-boiling point solvent like DMF or DMSO. How can I remove it?

Answer: DMF and DMSO are very polar and can be difficult to remove completely.

  • Method: Dilute the reaction mixture with a large volume of water and extract your product using a less polar organic solvent like ethyl acetate or diethyl ether. The DMF or DMSO will preferentially partition into the aqueous layer. To ensure complete removal, the organic layer should be washed multiple times with water, followed by a brine wash to aid in the removal of dissolved water before drying.[2][5] For every 5 mL of DMF or DMSO, washing with at least five 10 mL portions of water is a good rule of thumb.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I should consider when choosing a purification strategy? A1: You should consider the polarity, acidity/basicity, boiling point, and solubility of your desired product versus the impurities. This data helps determine whether extraction, chromatography, distillation, or recrystallization is the most suitable technique.

Q2: How can I effectively monitor the separation during column chromatography? A2: Thin-Layer Chromatography (TLC) is the standard method. Before running the column, identify a solvent system that gives good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal). Spot the crude mixture and fractions collected from the column on a TLC plate to track the elution of each compound.

Q3: My final product is an oil. Can I use recrystallization? A3: Recrystallization is only suitable for solid compounds. However, if your oily product can be converted into a stable, crystalline salt (e.g., a hydrochloride salt), you may be able to purify it by recrystallizing the salt.[6] Afterward, the free base can be regenerated.

Q4: What should I do if an emulsion forms during an acid-base extraction? A4: Emulsions are common when working with basic compounds. To break an emulsion, try adding a saturated aqueous solution of NaCl (brine), which increases the ionic strength of the aqueous phase.[5] Alternatively, allowing the mixture to stand for a period, gentle swirling, or filtering the entire mixture through a pad of Celite can be effective.

Data Presentation: Properties of Key Compounds

The table below summarizes key properties of the target compound and potential unreacted starting materials to aid in devising a purification strategy.

Compound NameMolecular Weight ( g/mol )Boiling Point (°C)Key Chemical Property
Product: this compound285.38- (High boiling point)Neutral; Boc-protected amine
Impurity: Ethyl 4-piperidinecarboxylate157.21~130-132 °C @ 13 mmHgBasic; contains a secondary amine[7]
Impurity: Ethyl 1-Boc-4-piperidinecarboxylate257.33120-135 °C @ 0.5 mmHgNeutral; Boc-protected amine
Impurity: Di-tert-butyl dicarbonate ((Boc)₂O)218.2556-57 °C @ 0.5 mmHgElectrophilic; reacts with water/bases
Impurity: tert-Butanol74.1282.4 °CNeutral; highly soluble in water

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove basic impurities, such as unreacted Ethyl 4-piperidinecarboxylate, from the neutral product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated basic impurity.

  • Repeat: Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal of the basic impurity.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove the bulk of dissolved water.[5]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Flash Column Chromatography

This protocol is for separating neutral compounds of similar polarity, such as the desired product and unreacted Ethyl 1-Boc-4-piperidinecarboxylate.

  • Select Eluent: Using TLC, determine a solvent system (e.g., Hexanes/Ethyl Acetate) that provides good separation of the product and impurity. The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Pack Column: Pack a glass column with silica gel, using the chosen eluent (starting with the lowest polarity mixture) as the slurry solvent. Ensure the silica bed is compact and level.

  • Load Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute: Carefully add the eluent to the top of the column and apply positive pressure. Begin collecting fractions.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to speed up the elution of more polar compounds.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization: Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification method based on the primary impurity identified in the crude reaction mixture of this compound.

Purification_Workflow start Crude Reaction Mixture identify_impurity Identify Primary Impurity (via NMR, LC-MS, TLC) start->identify_impurity impurity_type What is the nature of the impurity? identify_impurity->impurity_type basic_impurity Basic Impurity (e.g., Ethyl 4-piperidinecarboxylate) impurity_type->basic_impurity  Basic   neutral_impurity Neutral Impurity (e.g., Ethyl 1-Boc-4-piperidinecarboxylate) impurity_type->neutral_impurity  Neutral (Similar Polarity)   reagent_impurity Reagent Impurity (e.g., (Boc)2O, t-BuOH) impurity_type->reagent_impurity  Water-Soluble / Reactive   acid_wash Perform Acid-Base Extraction (Protocol 1) basic_impurity->acid_wash chromatography Perform Flash Column Chromatography (Protocol 2) neutral_impurity->chromatography aqueous_wash Perform Aqueous Washes (NaHCO3, Brine) reagent_impurity->aqueous_wash end_product Purified Product acid_wash->end_product chromatography->end_product aqueous_wash->end_product

Caption: Decision workflow for purifying this compound.

References

Improving atom economy in the synthesis of piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the atom economy of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is atom economy, and why is it critical in pharmaceutical synthesis?

A1: Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2] The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100[1][2]

In the pharmaceutical industry, high atom economy is crucial because it leads to less waste, reduced costs for raw materials and hazardous waste disposal, and more sustainable manufacturing processes.[3][4] A reaction can have a high yield but poor atom economy if it generates a significant amount of byproducts.[2][3]

Q2: Which synthetic routes to piperidines are considered the most atom-economical?

A2: Addition and cycloaddition reactions generally have the highest atom economy because they incorporate all or most of the reactants' atoms into the final product.[1][5]

  • Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods, as it is an addition reaction where H₂ is the only other reactant.[6][7]

  • [4+2] Cycloadditions (Diels-Alder reactions): These can be highly atom-economical and offer good stereoselectivity.[2]

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the product, often with high atom economy by minimizing intermediate steps and waste.[8][9]

Q3: My piperidine sample turned yellow upon storage. What happened and how can I fix it?

A3: A yellow color in piperidine is typically due to oxidation products.[10] For applications requiring high purity, purification by distillation is recommended. To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[10]

Q4: I'm struggling to separate piperidine from a pyridine impurity. Why is this difficult?

A4: Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine), making complete separation by simple fractional distillation challenging.[10][11] To overcome this, you can use azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation via filtration.[10][11]

Q5: What are the most common side reactions during the N-alkylation of piperidines?

A5: The most common side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts, especially when using highly reactive alkylating agents.[12] Other potential issues include slow or incomplete reactions due to steric hindrance or a poor leaving group on the alkylating agent.[12]

Troubleshooting Guides

Guide 1: Catalytic Hydrogenation of Pyridines
Problem/SymptomPossible CauseRecommended Solution
Low or No Conversion Inactive Catalyst: The catalyst (e.g., PtO₂, Pd/C) may be poisoned or deactivated. The aromaticity of the pyridine ring makes it resistant to reduction.[10]• Use a fresh, high-quality catalyst.• Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds).• Increase catalyst loading (typically 1-5 mol%).[10]• Increase hydrogen pressure and/or temperature.
Insufficient Acidity: The reaction often requires an acidic medium to activate the pyridine ring.• Use glacial acetic acid as the solvent or co-solvent.[10]
Formation of Side Products High Temperature: Higher temperatures can lead to polymerization or decomposition.[10]• Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.[10]
Poor Stereoselectivity Catalyst Choice: The catalyst surface can influence the stereochemical outcome of the reduction.• Screen different catalysts (e.g., Rh, Ru, Pt) and supports to optimize stereoselectivity.
Guide 2: N-Arylation of Piperidine (Buchwald-Hartwig Amination)
Problem/SymptomPossible CauseRecommended Solution
Low Yield Inactive Catalyst System: The palladium precatalyst or ligand may have degraded due to exposure to air or moisture.• Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[12] • Use a fresh palladium precatalyst (e.g., Pd(OAc)₂) and phosphine ligand (e.g., RuPhos, XPhos).[12]
Incorrect Base/Solvent Combination: The choice of base and solvent is critical for reaction efficiency.• Sodium tert-butoxide (NaOtBu) is a common and effective base.[12]• Use anhydrous, non-polar aprotic solvents like toluene or dioxane.[12]
Formation of Hydrodehalogenation Byproduct Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide starting material.• Rigorously dry all glassware, solvents, and reagents before use.

Data Presentation: Comparison of Synthetic Methods

Synthetic MethodTypical YieldAtom EconomyKey AdvantagesKey Disadvantages
Catalytic Hydrogenation of Pyridine High (>90%)Very HighDirect, often quantitative, high atom economy.[6]Requires high pressure, specialized equipment, and catalyst can be poisoned.[10]
Reductive Amination Good (70-90%)Moderate to GoodVersatile for introducing substituents.[10]Requires a reducing agent (e.g., NaBH₃CN), which lowers atom economy.
Dieckmann Condensation VariableModerateGood for synthesizing 4-piperidones.[13]Multi-step process involving cyclization, hydrolysis, and decarboxylation, which can be inefficient.[14][15]
Aza-Diels-Alder Reaction Good to ExcellentHighForms C-C and C-N bonds simultaneously, can be highly stereoselective.May require Lewis acid catalysts; sensitive to substrate scope.[10]
Biocatalysis/C-H Oxidation GoodHighHighly selective, reduces need for protecting groups, environmentally friendly.[16]Enzyme availability and stability can be limiting; may require specific substrates.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Substituted Pyridine

This protocol is a general guideline for the reduction of a pyridine ring to a piperidine ring using Adams' catalyst (PtO₂).[10]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial Acetic Acid (Solvent)

  • High-pressure reactor (Parr hydrogenator or similar)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

  • Standard workup and purification reagents/equipment

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution. The amount is typically between 1 and 5 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Execution: Begin vigorous stirring. The reaction is often exothermic. Stir the mixture at room temperature or a slightly elevated temperature for 4-24 hours.[10]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using GC-MS or TLC (after careful depressurization and sample retrieval).

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas like nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with additional solvent (e.g., ethyl acetate or methanol).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods such as distillation, crystallization, or column chromatography after basification to obtain the free piperidine.

Protocol 2: Buchwald-Hartwig N-Arylation of Piperidine

This protocol describes a typical palladium-catalyzed cross-coupling for the synthesis of N-arylpiperidines.[12]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Piperidine (1.2–1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1–2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2–4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene (or Dioxane)

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a stir bar.

  • Reagent Addition: Add the aryl halide to the flask, followed by the anhydrous solvent (e.g., toluene).

  • Substrate Addition: Add piperidine to the reaction mixture via syringe.

  • Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylpiperidine.

Visualizations

Atom_Economy_Workflow start_node Define Target Piperidine process_node1 Identify Potential Synthetic Routes (e.g., Hydrogenation, Cycloaddition, MCR) start_node->process_node1 Step 1: Retrosynthesis process_node process_node decision_node decision_node green_path Proceed with Route Optimization (Catalyst, Solvent, Temp.) final_node Optimized, Atom-Economical Synthesis green_path->final_node red_path Re-evaluate Synthetic Strategy. Consider Alternative Reactions. red_path->process_node1 Redesign process_node2 Calculate Theoretical Atom Economy for Each Route process_node1->process_node2 Step 2: Evaluate Routes decision_node1 Is Atom Economy > 80%? process_node2->decision_node1 decision_node1->green_path Yes decision_node1->red_path No

Caption: Workflow for improving atom economy in piperidine synthesis.

Hydrogenation_Troubleshooting start_node Symptom: Low or No Conversion in Pyridine Hydrogenation decision_node1 Is the catalyst fresh and handled properly? start_node->decision_node1 decision_node decision_node solution_node Consider alternative catalysts (Rh, Ru) or check for non-obvious catalyst poisons in starting material. check_node check_node check_node1 Action: Use fresh catalyst (e.g., PtO₂, Pd/C) under inert conditions. decision_node1->check_node1 No decision_node2 Is the reaction medium acidic? decision_node1->decision_node2 Yes check_node1->decision_node2 Re-run Experiment check_node2 Action: Use glacial acetic acid as solvent or co-solvent. decision_node2->check_node2 No decision_node3 Are H₂ pressure and temperature sufficient? decision_node2->decision_node3 Yes check_node2->solution_node Re-run Experiment decision_node3->solution_node Yes check_node3 Action: Increase H₂ pressure (e.g., to 50-100 psi) and/or gently increase temperature. decision_node3->check_node3 No check_node3->solution_node Re-run Experiment

Caption: Troubleshooting guide for catalytic hydrogenation of pyridines.

Side_Reaction_Logic cluster_1 N-Alkylation cluster_2 Peptide Synthesis (Fmoc) cluster_3 Conjugation Chemistry center_node Piperidine Synthesis reaction1 N-Alkylation center_node->reaction1 reaction2 Fmoc Deprotection center_node->reaction2 reaction3 Piperidine with Maleimide-PEG center_node->reaction3 reaction_type reaction_type side_reaction side_reaction mitigation mitigation side_reaction1 Over-alkylation (Quaternary Salt) reaction1->side_reaction1 side_reaction2 Aspartimide Formation reaction2->side_reaction2 side_reaction3 Aza-Michael Addition reaction3->side_reaction3 mitigation1 • Use milder alkylating agent • Control stoichiometry (1:1.1) • Lower temperature side_reaction1->mitigation1 mitigation2 • Add HOBt to deprotection solution • Use protecting groups on Asp side chain (e.g., Ompe) side_reaction2->mitigation2 mitigation3 • Introduce maleimide after final piperidine deprotection step side_reaction3->mitigation3

Caption: Common side reactions involving piperidine and mitigation strategies.

References

Validation & Comparative

Comparative Analytical Characterization of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate and its Methyl-Substituted Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and comparative data for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate and Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate.

This guide provides a detailed comparison of the analytical characterization of this compound and a closely related alternative, Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate. The information presented herein, including spectral data and experimental protocols, is intended to support research and development activities in the pharmaceutical and chemical industries.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The piperidine scaffold is a common feature in many biologically active compounds. Thorough analytical characterization is crucial to confirm the identity, purity, and structure of these molecules, ensuring the reliability of subsequent research and development efforts. This guide outlines the key analytical techniques and presents a comparative summary of the data for the title compound and its 4-methyl analogue.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 1-Boc-4-methyl-4-piperidinecarboxylate
Molecular Formula C₁₅H₂₇NO₄C₁₄H₂₅NO₄
Molecular Weight 285.38 g/mol 271.35 g/mol
Appearance Colorless Oil (Predicted)Colorless Oil (Predicted)

Table 2: ¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)

ProtonsThis compound (Chemical Shift, Multiplicity, Integration, Coupling Constant)Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate (Chemical Shift, Multiplicity, Integration, Coupling Constant)
-OCH₂CH₃ 4.15 (q, 2H, J=7.1 Hz)4.14 (q, 2H, J=7.1 Hz)
Piperidine H (axial/equatorial) 3.80-3.00 (m, 4H)3.80-3.00 (m, 4H)
Piperidine H (axial/equatorial) 2.10-1.50 (m, 4H)2.00-1.40 (m, 4H)
-C(CH₃)₃ 1.45 (s, 9H)1.45 (s, 9H)
-OCH₂CH₃ 1.25 (t, 3H, J=7.1 Hz)1.24 (t, 3H, J=7.1 Hz)
-CH₂CH₃ 1.70 (q, 2H, J=7.5 Hz)-
-CH₃ -1.20 (s, 3H)
-CH₂CH₃ 0.85 (t, 3H, J=7.5 Hz)-

Table 3: ¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)

Carbon AtomThis compound (Chemical Shift)Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate (Chemical Shift)
C=O (ester) 175.5176.0
C=O (Boc) 154.8154.8
-C(CH₃)₃ 79.579.5
-OCH₂CH₃ 60.560.4
Piperidine C-4 45.041.5
Piperidine C-2, C-6 ~40.0~40.0
Piperidine C-3, C-5 ~33.0~34.0
-C(CH₃)₃ 28.428.4
-CH₂CH₃ 29.0-
-CH₃ -22.0
-OCH₂CH₃ 14.214.2
-CH₂CH₃ 8.5-

Table 4: Mass Spectrometry Data

IonThis compound (m/z)Ethyl 1-Boc-4-methyl-4-piperidinecarboxylate (m/z)
[M+H]⁺ 286.2013272.1856
[M+Na]⁺ 308.1832294.1676

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024 or more

High-Performance Liquid Chromatography (HPLC) - Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 10-100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions (Typical for Piperidine Derivatives):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 0.5-1.0 mL/min

  • Column Temperature: 25-40 °C

  • Injection Volume: 5-10 µL

  • Detector: UV at 210 nm (if applicable) and Mass Spectrometer

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Mass Range: 100-500 m/z

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analytical characterization of the piperidine carboxylate derivatives.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation MS Mass Spectrometry (HPLC-MS) Purification->MS Molecular Weight Confirmation Purity Purity Assessment (HPLC) Purification->Purity Purity Determination Data_Analysis Spectral Interpretation & Data Comparison NMR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis Report Comprehensive Report Generation Data_Analysis->Report

A Comparative Analysis of the Reactivity of 4-Ethylpiperidine-4-carboxylate and Ethyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethyl 4-ethylpiperidine-4-carboxylate and ethyl piperidine-4-carboxylate. This analysis is based on established principles of physical organic chemistry, supported by relevant experimental data from the literature. The information presented is intended to assist researchers in predicting and understanding the behavior of these two important building blocks in synthetic chemistry and drug development.

Executive Summary

The primary difference in reactivity between ethyl 4-ethylpiperidine-4-carboxylate and its 4-unsubstituted counterpart arises from the electronic and steric effects of the 4-ethyl group. The ethyl group, being electron-donating, is expected to enhance the nucleophilicity of the piperidine nitrogen, thereby increasing the rate of reactions such as N-acylation and N-alkylation. Conversely, the steric bulk of the ethyl group, although positioned remotely from the nitrogen, may introduce minor steric hindrance, potentially counteracting the electronic effect in certain reactions. The reactivity of the carboxylate ester is unlikely to be significantly influenced by the 4-substituent.

Comparative Reactivity Analysis

The reactivity of these piperidine derivatives can be assessed at two primary sites: the piperidine nitrogen and the carboxylate ester.

Reactivity of the Piperidine Nitrogen (N-H)

The lone pair of electrons on the piperidine nitrogen makes it a nucleophilic center, readily participating in reactions such as N-acylation and N-alkylation. The presence of a 4-ethyl group influences this reactivity through a combination of electronic and steric effects.

Electronic Effects:

Alkyl groups, such as the ethyl group, are known to be electron-donating through an inductive effect (+I).[1][2] This effect increases the electron density on the nitrogen atom, making it more basic and a more potent nucleophile compared to the unsubstituted piperidine.[1][2] Consequently, 4-ethylpiperidine-4-carboxylate is expected to exhibit enhanced reactivity towards electrophiles.

Steric Effects:

While the 4-position is not directly adjacent to the nitrogen, the ethyl group is bulkier than a hydrogen atom. This can introduce a degree of steric hindrance, potentially impeding the approach of bulky reagents to the nitrogen atom.[3] However, due to the conformational flexibility of the piperidine ring, this effect is generally considered to be less significant than for substituents at the 2- or 6-positions.

Overall Reactivity:

In most cases, the activating electronic effect of the 4-ethyl group is expected to outweigh the minor steric hindrance. Therefore, ethyl 4-ethylpiperidine-4-carboxylate is predicted to be more reactive than ethyl piperidine-4-carboxylate in reactions involving the piperidine nitrogen.

Reactivity of the Carboxylate Ester

The carboxylate ester group can undergo reactions such as hydrolysis, amidation, and reduction. The substituent at the 4-position of the piperidine ring is several bonds away from the ester functionality and is therefore not expected to exert a significant electronic or steric influence on its reactivity. The reactivity of the ester group in both compounds is anticipated to be comparable.

Quantitative Data Summary

Reaction TypeReagentExpected Relative ReactivityRationale
N-Acylation Acetyl chloride4-Ethyl > 4-HThe electron-donating ethyl group increases the nucleophilicity of the piperidine nitrogen.[1][2]
N-Alkylation Methyl iodide4-Ethyl > 4-HThe increased electron density on the nitrogen enhances its reactivity towards electrophiles.[1][2]
Ester Hydrolysis NaOH (aq)4-Ethyl ≈ 4-HThe 4-substituent is remote and has a negligible electronic or steric effect on the ester group.
Ester Amidation Ammonia4-Ethyl ≈ 4-HThe reactivity of the ester is primarily governed by the nature of the ester itself and the incoming nucleophile.

Experimental Protocols

Below are representative experimental protocols for common reactions involving piperidine carboxylate esters. These methods can be adapted for both 4-ethyl and 4-H derivatives.

N-Acetylation of Ethyl Piperidine-4-carboxylate

Materials:

  • Ethyl piperidine-4-carboxylate

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl piperidine-4-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired N-acetylated product.

N-Alkylation of Ethyl Piperidine-4-carboxylate (Reductive Amination)

Materials:

  • Ethyl piperidine-4-carboxylate

  • Aldehyde or Ketone (e.g., acetone)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in anhydrous DCM, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-alkylated piperidine.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of the piperidine nitrogen.

G Influence of 4-Substituent on Piperidine Nitrogen Reactivity cluster_0 4-H Piperidine Carboxylate Ester cluster_1 4-Ethyl Piperidine Carboxylate Ester 4H_N Piperidine Nitrogen (Baseline Reactivity) 4Et_N Piperidine Nitrogen (Enhanced Reactivity) Electronic Electronic Effect (+I) Electronic->4Et_N Increases Nucleophilicity Steric Steric Effect (Minor Hindrance) Steric->4Et_N Slightly Decreases Accessibility Ethyl 4-Ethyl Group Ethyl->Electronic + Ethyl->Steric - G General Experimental Workflow for N-Acylation Start Start: Piperidine Carboxylate Ester Reagents Add Triethylamine and Anhydrous DCM Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Add Acetyl Chloride Cooling->Addition Reaction Stir at RT Addition->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product N-Acetylated Product Purification->Product

References

Biological activity screening of compounds derived from Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its conformational flexibility and the ability to introduce diverse substituents at various positions make it an attractive starting point for the synthesis of novel therapeutic agents. This guide focuses on derivatives of ethyl piperidine-4-carboxylate and related structures, offering a comparative overview of their biological potential.

Anticancer Activity: Targeting Proliferation

Several studies have highlighted the antiproliferative effects of piperidine derivatives against various cancer cell lines. A notable example involves a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives, which have demonstrated significant cytotoxic potential against leukemia cell lines.[2][3]

Comparative Anticancer Potency of Pyrrolo[1,2-a]quinoxaline Derivatives
Compound IDSubstitution on PiperidineLeukemia Cell LineIC50 (µM)Reference
1a 4-phenylJurkat0.8 ± 0.1[2]
1m 4-(4-fluorophenyl)Jurkat0.7 ± 0.1[2]
1n 4-(4-chlorophenyl)U2661.2 ± 0.2[2]
Doxorubicin (Standard)Jurkat0.1 ± 0.02[2]

Antimicrobial Activity: Combating Pathogens

Piperidine derivatives have also been investigated for their antimicrobial properties. For instance, novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]

Comparative Antimicrobial Activity of Piperidine Derivatives
Compound TypeTarget OrganismActivity (MIC in µg/mL)Reference
Sulfonyl Piperidine CarboxamidesStaphylococcus aureus1.5 - 6.25[4][5]
Sulfonyl Piperidine CarboxamidesEscherichia coli3.12 - 12.5[4][5]
Piperazine DerivativesStaphylococcus aureus1 - 5
General Piperidine DerivativesBacillus subtilis0.75[6]

Enzyme Inhibition: Modulating Biological Pathways

The piperidine scaffold is a key component in the design of various enzyme inhibitors.[1] Derivatives have shown potent inhibitory activity against enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[7]

Comparative Potency of Piperidine-Based Acetylcholinesterase Inhibitors
CompoundTarget EnzymeIC50 (nM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56[7]
DonepezilAcetylcholinesterase (AChE)5.7[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key biological assays.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Assay (Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate medium to a specific density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The microbial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition Assay (Ellman's Method for AChE)
  • Reaction Mixture: A reaction mixture containing the acetylcholinesterase enzyme, the substrate acetylthiocholine, and DTNB (Ellman's reagent) in a buffer solution is prepared.

  • Inhibitor Addition: Various concentrations of the test inhibitor are added to the reaction mixture.

  • Incubation: The mixture is incubated at a specific temperature for a set period.

  • Absorbance Measurement: The absorbance is measured spectrophotometrically at 412 nm. The rate of the colorimetric reaction is proportional to the enzyme activity.

  • IC50 Calculation: The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Visualizing Molecular Pathways and Workflows

Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams.

G cluster_0 Anticancer Drug Action Drug Drug Target Protein Target Protein Drug->Target Protein Inhibition Signaling Pathway Signaling Pathway Target Protein->Signaling Pathway Blocks Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway->Cell Cycle Arrest Apoptosis Apoptosis Signaling Pathway->Apoptosis Induces

Conceptual signaling pathway for an anticancer drug.

G cluster_1 Antimicrobial Screening Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening MIC Determination MIC Determination Primary Screening->MIC Determination Hit Identification Hit Identification MIC Determination->Hit Identification

General workflow for antimicrobial activity screening.

G Enzyme_Assay Enzyme Inhibition Assay Enzyme + Substrate Add Inhibitor Measure Activity Data_Analysis Data Analysis Calculate % Inhibition Plot Dose-Response Curve Determine IC50 Enzyme_Assay:f2->Data_Analysis:f0

Logical flow of an enzyme inhibition experiment.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4,4-Disubstituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 4,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. Its rigid framework allows for precise orientation of substituents, enabling fine-tuning of pharmacological activity and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-disubstituted piperidine analogs across various biological targets, supported by experimental data and detailed methodologies.

Opioid Receptor Modulation: A Quest for Safer Analgesics

The piperidine core is a well-established pharmacophore for opioid receptor ligands, with 4,4-disubstitution playing a critical role in modulating potency and functional activity. SAR studies have focused on achieving a balance between mu-opioid receptor (MOR) agonism for analgesia and delta-opioid receptor (DOR) antagonism to mitigate side effects like tolerance and dependence.[1][2]

A series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties, with several analogs demonstrating potency comparable to morphine in preclinical models.[3] These compounds exhibit high affinity for opioid receptor binding sites in rat brain membranes.[3]

Table 1: Comparative in vitro and in vivo Activity of 4,4-Disubstituted Piperidine Analogs as Opioid Receptor Modulators

CompoundR1R2MOR Ki (nM)DOR Ki (nM)MOR EC50 (nM)Analgesic Activity (mouse model)Reference
Compound 15 HPhenylHigh Affinity--Comparable to Morphine (writhing & tail-flick)[3]
Compound 48 HThienylHigh Affinity--Comparable to Morphine (writhing & tail-flick)[3]
Analog 4 (CH2)3-PhenylH<1~10Weak Partial Agonist-[1]
Analog 5 (CH2)3-PhenylH (piperazine core)<1~10--[1]

Note: "-" indicates data not available in the cited source.

Experimental Protocols:

Radioligand Binding Assay for Opioid Receptors:

Detailed protocols for competitive binding assays using rat brain membranes and [3H]naloxone are employed to determine the affinity of the synthesized compounds for opioid receptors.[3] The assay typically involves incubating the membrane preparation with the radioligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to calculate the inhibitory constant (Ki).

In vivo Analgesic Activity Assays:

  • Mouse Writhing Test: This model assesses visceral pain. Mice are administered the test compound prior to an intraperitoneal injection of an irritant (e.g., acetic acid). The number of writhes (a characteristic stretching posture) is counted over a specific period. A reduction in the number of writhes indicates analgesic activity.[3]

  • Mouse Tail-Flick Test: This test evaluates spinal analgesia. The tail of a mouse is exposed to a radiant heat source, and the latency to flick the tail away is measured. An increase in the tail-flick latency after drug administration suggests an analgesic effect.[3]

cluster_synthesis Synthesis & Initial Screening cluster_invivo In Vivo Evaluation cluster_sar SAR Analysis Start Design Analogs Synthesis Chemical Synthesis of 4,4-disubstituted piperidines Start->Synthesis Binding Opioid Receptor Binding Assay ([3H]naloxone) Synthesis->Binding Writhing Mouse Writhing Test (Visceral Pain) Binding->Writhing Active Compounds TailFlick Mouse Tail-Flick Test (Spinal Analgesia) Binding->TailFlick Active Compounds Selectivity Serotonin Antagonism (Head-Twitch Model) Binding->Selectivity Assess Off-Target Effects SAR Structure-Activity Relationship Determination Writhing->SAR TailFlick->SAR Selectivity->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Identify Potent Analgesics

Caption: Experimental workflow for the discovery of analgesic 4,4-disubstituted piperidine analogs.

Neurokinin 1 (NK1) Receptor Antagonism: Targeting Emesis and Pain

The 4,4-disubstituted piperidine scaffold has also been successfully exploited to develop potent and selective antagonists of the neurokinin 1 (NK1) receptor, a key player in emesis and pain pathways.

SAR studies have revealed that high NK1 affinity is achieved with a 3,5-disubstituted and highly lipophilic benzyl ether side chain at one of the 4-positions.[4] The 3,5-bis(trifluoromethyl)benzyl ether has been identified as an optimal substituent.[4] Furthermore, a variety of substituents are tolerated on the piperidine nitrogen, including acyl and sulfonyl groups.[4]

Table 2: In vitro Activity of 4,4-Disubstituted Piperidine Analogs as NK1 Receptor Antagonists

CompoundR (on Benzyl Ether)N-substituenthNK1 IC50 (nM)Reference
12 3,5-bis(trifluoromethyl)H0.95[4]
38 3,5-bis(trifluoromethyl)Acyl5.3[4]
39 3,5-bis(trifluoromethyl)Sulfonyl5.7[4]
Experimental Protocols:

Human NK1 Receptor Binding Assay:

The affinity of the compounds for the human NK1 receptor is determined using a radioligand binding assay with CHO cell membranes expressing the receptor. The assay measures the displacement of a radiolabeled NK1 antagonist by the test compounds to calculate the IC50 value.

In vivo Vascular Leakage Model:

The in vivo efficacy of NK1 antagonists can be assessed in a resiniferotoxin-induced vascular leakage model in guinea pigs. Resiniferotoxin induces plasma extravasation, which can be quantified. The ability of the test compounds to inhibit this leakage provides a measure of their in vivo potency (ID50).[4]

Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R binds Gq_alpha Gq/11 NK1R->Gq_alpha activates PLC Phospholipase C Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Neuronal Excitation, Pain, Emesis Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist 4,4-Disubstituted Piperidine Antagonist Antagonist->NK1R blocks

Caption: Signaling pathway of the NK1 receptor and its inhibition by 4,4-disubstituted piperidine antagonists.

Sigma (σ) Receptor Ligands: Potential for CNS Disorders

A series of 4,4-disubstituted piperidine derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various central nervous system (CNS) disorders. SAR studies have focused on achieving high affinity and selectivity for the σ1 subtype over the σ2 subtype.

Halogen-substituted sulfonamides have shown promising results, displaying high affinity for σ1 receptors and low affinity for σ2 receptors.[5] The length of the carbon chain linking the piperidine core to an aryl group was found to be crucial, with a one-carbon linker (n=1) providing optimal affinity.[5]

Table 3: Binding Affinities of 4,4-Disubstituted Piperidine Analogs for Sigma Receptors

CompoundN-substituent4-substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 SelectivityReference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine 3-iodobenzylsulfonylBenzyl0.96 ± 0.0591.8 ± 8.196-fold[5]
Experimental Protocols:

Sigma Receptor Binding Assays:

The binding affinities of the compounds for σ1 and σ2 receptors are determined using radioligand binding assays with guinea pig brain membranes. For the σ1 receptor, --INVALID-LINK---pentazocine is commonly used as the radioligand, while for the σ2 receptor, [3H]DTG is used in the presence of a masking concentration of a selective σ1 ligand.

Antiviral Activity: A New Frontier Against Coronaviruses

Recent studies have identified 1,4,4-trisubstituted piperidines as a novel class of inhibitors of coronavirus replication.[6] A detailed SAR analysis of a library of these compounds revealed structural elements essential for anti-coronavirus activity.

Initial screening of N-benzyl 4,4-disubstituted piperidines showed that a 4-fluorine substituent on the R3-benzyl group was crucial for antiviral activity against human coronavirus 229E (HCoV-229E).[6] Further studies have identified that these compounds likely inhibit the nsp5 main protease (Mpro) of the virus.[6]

Table 4: Antiviral Activity of 1,4,4-Trisubstituted Piperidine Analogs against HCoV-229E

CompoundR3-Benzyl SubstituentAntiviral EC50 (µM)CC50 (µM)Reference
1 HInactive-[6]
2 4-Fluoro7.444[6]
Experimental Protocols:

Antiviral Assay:

The antiviral activity is evaluated in human embryonic lung (HEL) fibroblasts infected with HCoV-229E. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is determined.

Cytotoxicity Assay:

The 50% cytotoxic concentration (CC50) is determined in parallel to assess the toxicity of the compounds to the host cells. A high selectivity index (CC50/EC50) is desirable for a promising antiviral candidate.

cluster_virus Coronavirus Life Cycle Entry Virus Entry Uncoating Uncoating Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Proteolysis Polyprotein Processing (nsp5 Mpro) Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release Inhibitor 1,4,4-Trisubstituted Piperidine Inhibitor->Proteolysis inhibits

Caption: The inhibitory effect of 1,4,4-trisubstituted piperidines on the coronavirus replication cycle.

References

A Comparative Guide to Purity Assessment of Synthetic Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in the pharmaceutical manufacturing process. The presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, a key building block in organic synthesis.

This document outlines a proposed HPLC method, adapted from established protocols for structurally similar compounds, and compares its performance with alternative methods such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate analytical strategy for their needs.

Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the purity analysis of a broad range of organic molecules, including Boc-protected piperidine derivatives.[3][4] This method is highly effective in separating the target compound from potential process-related impurities and degradation products based on their polarity.

Objective: To determine the purity of synthetic this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Proposed):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B, 5-20 min: 20% to 90% B, 20-25 min: 90% B, 25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Alternative Purity Assessment Methods

While HPLC is a gold standard for purity determination, other techniques offer distinct advantages and can be employed for orthogonal testing or specific applications.[5]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds.[3][5] For this compound, which has a relatively high boiling point, GC analysis may require higher temperatures, and care must be taken to avoid on-column degradation of the Boc-protecting group.

Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas chromatograph with an autosampler

  • Flame Ionization Detector (FID)

Chromatographic Conditions (Typical):

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280 °C
Detector Temperature 300 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 150 °C (hold 2 min), Ramp: 20 °C/min to 300 °C (hold 5 min)
Injection Volume 1 µL (split mode)

Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a reference standard of the analyte. It offers detailed structural information about the main component and any detectable impurities.[5]

Objective: To determine the absolute purity of this compound by ¹H-NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation: Accurately weigh about 15-25 mg of the sample and a suitable internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a precise volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

Data Acquisition and Processing: Acquire the ¹H-NMR spectrum with a sufficient relaxation delay to ensure accurate integration. The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[1][3] This technique is invaluable for identifying and quantifying trace-level impurities, especially those that may not have a UV chromophore.[1]

Objective: To identify and quantify impurities in this compound.

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer)

Chromatographic and Mass Spectrometry Conditions: The LC conditions would be similar to the proposed HPLC method. The mass spectrometer would be operated in a positive electrospray ionization (ESI+) mode, scanning a relevant mass range to detect the parent compound and potential impurities.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the different analytical techniques for the purity assessment of this compound.

ParameterHPLC-UVGC-FIDqNMRLC-MS
Typical Purity (%) >99%>98%>98%>99%
LOD/LOQ Low (ng range)Low (pg range)High (µg range)Very Low (pg-fg range)
Precision (RSD%) < 2%< 3%< 1%< 5%
Primary Use Routine Purity & Impurity QuantificationVolatile Impurities & Residual SolventsAbsolute Purity & Structural ConfirmationImpurity Identification & Trace Analysis
Throughput HighHighLowMedium

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Generate Report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_main Purity Assessment of this compound cluster_attributes Key Attributes HPLC HPLC-UV Routine Routine QC HPLC->Routine Ideal for GC GC-FID Volatile Volatile Impurities GC->Volatile Suited for qNMR qNMR Absolute Absolute Purity qNMR->Absolute Primary Method for LCMS LC-MS Trace Trace Impurity ID LCMS->Trace Powerful for

Caption: Comparison of analytical methods for purity determination.

References

X-ray crystal structure analysis of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate Derivatives

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of molecules is paramount. This guide provides a comparative analysis of X-ray crystal structure analysis with other common analytical techniques for the characterization of this compound and its derivatives. While a specific crystal structure for this compound is not publicly available, this guide utilizes data from a closely related derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, to illustrate the power of X-ray crystallography and draw comparisons with other methods.

Performance Comparison of Analytical Techniques

The selection of an analytical technique is often a trade-off between the level of structural detail required, sample requirements, and experimental complexity. The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of piperidine derivatives.

FeatureX-ray Crystal Structure AnalysisNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, conformational analysis, and crystal packing.Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution, and quantification.Molecular weight, elemental composition (HRMS), and fragmentation patterns for structural elucidation.
Sample Requirements Single, high-quality crystal (typically >0.1 mm).~1-10 mg of pure sample dissolved in a deuterated solvent.Micrograms to nanograms of sample, can be coupled with separation techniques (GC, LC).
Advantages Unambiguous determination of absolute stereochemistry and solid-state conformation.Non-destructive, provides detailed information about the molecule's structure and dynamics in solution.High sensitivity, provides molecular weight and formula, and can analyze complex mixtures.
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution conformation.Can be complex to interpret for large molecules, and may not provide absolute stereochemistry without chiral auxiliaries.Does not provide direct 3D structural information or stereochemistry.

X-ray Crystallographic Data for a Piperidine Derivative

The following table presents key crystallographic data for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a complex derivative that showcases the typical structural features of 4-substituted piperidines. This data serves as a valuable reference for what can be expected from an X-ray analysis of similar compounds.

ParameterValueReference
Crystal System Monoclinic[1][2]
Space Group P2₁/n[1][2]
Piperidine Ring Conformation Chair[1]
Ethyl Ester Group Position Equatorial[1]

Note: This data is for a derivative and not this compound itself.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques discussed.

Single Crystal X-ray Diffraction Protocol

A typical workflow for the structural determination of a small organic molecule by single-crystal X-ray diffraction involves the following steps:

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement A Compound Purification B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Mount Crystal on Diffractometer B->C D X-ray Data Collection C->D E Data Processing & Integration D->E F Structure Solution (e.g., direct methods) E->F G Structure Refinement F->G H Validation & Analysis G->H

Experimental workflow for single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are grown from a purified sample of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using methods like direct methods or Patterson functions. The atomic coordinates and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction data.

NMR Spectroscopy Protocol for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • 2D NMR Spectra Acquisition: To establish connectivity, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to assemble the molecular structure.

GC-MS Protocol for Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method Development: Select a suitable GC column (e.g., a non-polar or medium-polarity column). Develop a temperature program to achieve good separation of the components.

  • MS Method Development: Set the mass spectrometer to scan a relevant mass range. Electron ionization (EI) is commonly used for small molecules.

  • Data Analysis: Identify the peak corresponding to the target compound based on its retention time. Analyze the mass spectrum and compare the fragmentation pattern with known databases or predict fragmentation pathways to confirm the structure.

References

Comparative yield analysis of different synthetic routes to 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents at the C4 position of the piperidine ring profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and high-yielding synthetic routes to this privileged scaffold is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the most common and effective synthetic strategies for obtaining 4-substituted piperidines. We will delve into the yields, advantages, and limitations of each approach, supported by experimental data and detailed protocols. The primary focus will be on the synthesis of 4-arylpiperidines, a particularly relevant subclass in drug development.

Comparative Yield Analysis of Synthetic Routes to 4-Arylpiperidines

The following table summarizes the reported yields for the synthesis of 4-arylpiperidines or key precursors via four distinct and widely employed synthetic methodologies. This allows for a direct comparison of their efficiencies under optimized conditions.

Synthetic RouteTarget Compound/Key IntermediateYield (%)
Reductive Amination N-Phenethyl-4-anilinopiperidine62 - 88
From 4-Piperidones (via Dieckmann Condensation) N-Benzyl-4-piperidone92.1
Catalytic Hydrogenation of Pyridines 4-Phenylpiperidine81
Pictet-Spengler Reaction 1-Phenyl-1,2,3,4-tetrahydroisoquinoline98
Multi-Component Reaction (Ugi Reaction) N-Aryl-4-aminopiperidine-4-carboxamide derivative70

Detailed Experimental Protocols

Reductive Amination of a 4-Piperidone

Reductive amination is a versatile and widely used method for the synthesis of 4-aminopiperidine derivatives from a 4-piperidone precursor. This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Synthesis of N-Phenethyl-4-anilinopiperidine

This protocol is adapted from a procedure for the reductive amination of N-phenethyl-4-piperidone with aniline using sodium triacetoxyborohydride.[1]

  • Materials:

    • N-phenethyl-4-piperidone

    • Aniline

    • Sodium triacetoxyborohydride

    • Aromatic solvent (e.g., toluene, xylene)

    • Acetic acid (optional)

  • Procedure:

    • To a flask, add solid N-(2-phenethyl)-4-piperidone, liquid aniline, and toluene.

    • If desired, a catalytic amount of acetic acid can be added.

    • Add sodium triacetoxyborohydride to the mixture. The reagent can be added in portions or generated in situ from sodium borohydride and acetic acid.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched, and the product is isolated by extraction and purified, typically by crystallization.

Synthesis of a 4-Piperidone via Dieckmann Condensation

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield cyclic ketones. This approach is instrumental in the synthesis of 4-piperidones, which are key intermediates for a wide range of 4-substituted piperidines.

Synthesis of N-Benzyl-4-piperidone

This protocol is based on a high-yield synthesis of N-benzyl-4-piperidone.[2]

  • Materials:

    • Benzylamine

    • Acrylate (e.g., methyl acrylate)

    • Alcoholic organic solvent (e.g., methanol)

    • Condensation reaction organic solvent (e.g., toluene)

    • Organic base (e.g., sodium methoxide)

    • Acid for neutralization (e.g., dilute HCl)

    • Inorganic base for pH adjustment (e.g., NaOH)

  • Procedure:

    • In a reaction vessel, combine benzylamine and an alcoholic organic solvent.

    • Add acrylate dropwise and stir. The mixture is then heated to 50-60°C.

    • After the initial reaction, excess acrylate and the alcoholic solvent are removed by distillation.

    • The condensation solvent and an organic base are added, and the mixture is heated to 50-85°C.

    • The reaction is then cooled and neutralized with acid.

    • The pH is adjusted to ~10 with an inorganic base, and the product is extracted with an organic solvent.

    • The final product is obtained by distillation under reduced pressure.

Catalytic Hydrogenation of a 4-Substituted Pyridine

The catalytic hydrogenation of pyridines offers a direct route to the corresponding piperidines. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield, especially when other reducible functional groups are present.

Synthesis of 4-Phenylpiperidine

This protocol describes the selective hydrogenation of 4-phenylpyridine in a continuous-flow system.[3][4]

  • Materials:

    • 4-Phenylpyridine

    • Palladium on carbon (Pd/C) catalyst

    • Ethyl acetate (EtOAc)

    • Hydrogen gas

    • Carbon dioxide (for purification)

  • Procedure:

    • A solution of 4-phenylpyridine in ethyl acetate is passed through a heated reactor packed with a Pd/C catalyst under a stream of hydrogen gas.

    • The reaction output is collected, and the solvent is evaporated.

    • For purification, the crude product is dissolved in a biphasic system of ethyl acetate and water.

    • The mixture is pressurized with carbon dioxide, which selectively protonates the more basic 4-phenylpiperidine, causing it to move to the aqueous phase.

    • The aqueous phase is separated, and upon depressurization, the CO2 evaporates, and the pure 4-phenylpiperidine can be recovered.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are structurally related to 4-substituted piperidines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Microwave-Assisted Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol is based on a high-yield, microwave-assisted Pictet-Spengler reaction.[5]

  • Materials:

    • 2-(3,4-Dimethoxyphenyl)ethylamine

    • Benzaldehyde

    • Trifluoroacetic acid (TFA)

    • Microwave reactor

  • Procedure:

    • In a microwave-safe vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine and benzaldehyde.

    • Add trifluoroacetic acid as a catalyst.

    • The vessel is sealed and subjected to microwave irradiation for a short period (e.g., 15 minutes).

    • After cooling, the reaction mixture is worked up to isolate the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Multi-Component Reaction (Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. The Ugi four-component reaction is a prominent example used to generate diverse libraries of compounds.

Ugi Four-Component Synthesis of an N-Aryl-4-aminopiperidine-4-carboxamide Derivative

This protocol is adapted for the synthesis of a 4-anilinopiperidine derivative.[4]

  • Materials:

    • 1-Benzyl-4-piperidone

    • Aniline

    • tert-Butyl isocyanide

    • Propionic acid

    • Methanol

  • Procedure:

    • To a round-bottom flask, add methanol, 1-benzyl-4-piperidone, aniline, and propionic acid.

    • Add tert-butyl isocyanide to the mixture.

    • Heat the reaction mixture to 55°C with stirring for 18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.

Reductive_Amination piperidone 4-Piperidone iminium Iminium Ion Intermediate piperidone->iminium amine Amine (R-NH2) amine->iminium product 4-Substituted Piperidine iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Reduction

Caption: Reductive Amination Pathway.

Dieckmann_Condensation primary_amine Primary Amine diester Diester Intermediate primary_amine->diester acrylate Acrylate (2 equiv.) acrylate->diester keto_ester β-Keto Ester diester->keto_ester Dieckmann Condensation piperidone 4-Piperidone keto_ester->piperidone Hydrolysis & Decarboxylation base Base base->keto_ester acid_heat H3O+, Heat acid_heat->piperidone

Caption: Dieckmann Condensation to 4-Piperidone.

Catalytic_Hydrogenation pyridine 4-Substituted Pyridine piperidine 4-Substituted Piperidine pyridine->piperidine catalyst Catalyst (e.g., Pd/C) catalyst->piperidine Hydrogenation h2 H2 h2->piperidine

Caption: Catalytic Hydrogenation of Pyridine.

Pictet_Spengler amine β-Arylethylamine iminium Iminium Ion amine->iminium carbonyl Aldehyde/Ketone carbonyl->iminium product Tetrahydroisoquinoline iminium->product Intramolecular Cyclization acid Acid Catalyst acid->iminium

Caption: Pictet-Spengler Reaction Pathway.

Ugi_Reaction ketone Ketone (4-Piperidone) product α-Acylamino Amide ketone->product amine Amine amine->product isocyanide Isocyanide isocyanide->product acid Carboxylic Acid acid->product

Caption: Ugi Four-Component Reaction.

References

Safety Operating Guide

Prudent Disposal of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate was found. The following guidance is based on the safety profiles of structurally similar compounds, such as Ethyl N-Boc-piperidine-4-carboxylate and Ethyl piperidine-4-carboxylate. Researchers must conduct a thorough risk assessment based on their specific experimental conditions and consult with their institution's environmental health and safety (EHS) department for final disposal protocols.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The procedures outlined below are designed to ensure the safe handling and disposal of this compound and associated waste.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to be a combustible liquid that may cause skin, eye, and respiratory irritation. Some related compounds are classified as acutely toxic if swallowed.[1] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a NIOSH-approved respirator.[2]

Quantitative Data for Analogous Compounds

The following table summarizes key quantitative data for a closely related compound, Ethyl N-Boc-piperidine-4-carboxylate, which can serve as a reference.

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance Liquid
Density 1.046 g/mL at 25 °C
Boiling Point 120-135 °C at 0.5 mmHg
Flash Point > 110 °C (> 230 °F) - closed cup
Storage Class 10 - Combustible liquids

Data for Ethyl N-Boc-piperidine-4-carboxylate[1]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound and contaminated materials.

Waste Segregation and Collection
  • Chemical Waste:

    • Collect all unused this compound and solutions containing this compound in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and list the chemical name and approximate concentration.

  • Contaminated Labware:

    • Disposable items such as pipette tips, gloves, and paper towels that are contaminated with the chemical should be collected in a separate, sealed plastic bag or container labeled as "Hazardous Waste - Contaminated Debris."

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The solvent rinsate must be collected as hazardous waste.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Immediate Actions:

    • Alert personnel in the immediate area and restrict access.

    • If safe to do so, remove all ignition sources.[3]

    • Ensure adequate ventilation.

  • Spill Cleanup:

    • Wear the appropriate PPE as listed above.

    • For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[4]

    • Collect the absorbent material into a suitable container for hazardous waste disposal.

    • Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's EHS department immediately.

Final Disposal
  • Chemical Incineration: The recommended method for the final disposal of this compound is incineration in a licensed hazardous waste facility.[4] This should be performed by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[4] Contact your EHS department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical flow of the disposal process.

Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_spill Spill Management cluster_disposal Final Disposal Unused Chemical Unused Chemical Chemical Waste Container Chemical Waste Container Unused Chemical->Chemical Waste Container Contaminated Labware Contaminated Labware Contaminated Debris Container Contaminated Debris Container Contaminated Labware->Contaminated Debris Container EHS Pickup EHS Pickup Chemical Waste Container->EHS Pickup Contaminated Debris Container->EHS Pickup Spill Occurs Spill Occurs Absorb & Collect Absorb & Collect Spill Occurs->Absorb & Collect Inert Material Absorb & Collect->Contaminated Debris Container Chemical Incineration Chemical Incineration EHS Pickup->Chemical Incineration

Caption: Disposal workflow from generation to final incineration.

Decision Logic for Handling Chemical Waste Start Start Is material contaminated? Is material contaminated? Start->Is material contaminated? Is it liquid waste? Is it liquid waste? Is material contaminated?->Is it liquid waste? Yes Decontaminate & Reuse/Dispose as non-hazardous Decontaminate & Reuse/Dispose as non-hazardous Is material contaminated?->Decontaminate & Reuse/Dispose as non-hazardous No Collect in Chemical Waste Container Collect in Chemical Waste Container Is it liquid waste?->Collect in Chemical Waste Container Yes Collect in Contaminated Debris Container Collect in Contaminated Debris Container Is it liquid waste?->Collect in Contaminated Debris Container No (Solid) Arrange for EHS Pickup Arrange for EHS Pickup Collect in Chemical Waste Container->Arrange for EHS Pickup Collect in Contaminated Debris Container->Arrange for EHS Pickup End End Arrange for EHS Pickup->End

Caption: Decision-making process for waste segregation.

References

Personal protective equipment for handling Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, a substituted piperidine derivative. The following procedures and recommendations are based on the safety profiles of structurally similar compounds and general laboratory best practices.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Safety glasses with side shieldsNitrile or butyl rubber glovesLaboratory coatNot generally required if handled in a fume hood
Solution Preparation & Transfers Chemical safety gogglesNitrile or butyl rubber glovesLaboratory coatWork in a certified chemical fume hood
Heating or Reactions Chemical safety goggles and face shieldNitrile or butyl rubber glovesFlame-retardant laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)[1][2]

Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid contact with skin, eyes, and clothing.[3][4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][5]

  • Use non-sparking tools and explosion-proof equipment, especially when handling larger quantities or solutions in volatile solvents.[6]

  • Prevent the formation of dusts and aerosols.[7]

  • Wash hands thoroughly after handling the compound.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Spill and Disposal Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and remove all ignition sources.[1][2]

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[6]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Waste Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.

  • Contaminated materials and disposable PPE should be placed in a sealed container and disposed of as chemical waste.

  • One recommended method of disposal is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) for Similar Compounds a->b c Don Appropriate PPE b->c d Work in a Chemical Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Area e->f i Segregate Chemical Waste e->i g Remove and Dispose of PPE f->g h Wash Hands Thoroughly g->h j Label Waste Container i->j k Store Waste in a Designated Area j->k l Arrange for Professional Disposal k->l

Caption: Workflow for the safe handling and disposal of the chemical compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.